Technical Documentation Center

N-benzyl-2-phenoxyacetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-benzyl-2-phenoxyacetamide
  • CAS: 18861-15-9

Core Science & Biosynthesis

Foundational

N-Benzyl-2-phenoxyacetamide (CAS 18861-15-9): Physicochemical Profiling, Synthetic Methodologies, and High-Throughput Screening Applications

Introduction and Structural Significance N-benzyl-2-phenoxyacetamide (CAS 18861-15-9) is a highly versatile amide-containing organic building block. Characterized by a phenoxyacetic acid core linked to a benzylamine moie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Significance

N-benzyl-2-phenoxyacetamide (CAS 18861-15-9) is a highly versatile amide-containing organic building block. Characterized by a phenoxyacetic acid core linked to a benzylamine moiety via an amide bond, this compound is a privileged scaffold in medicinal chemistry and agrochemical development[1]. The presence of both hydrogen-bond donors (amide NH) and acceptors (ether oxygen, carbonyl oxygen), flanked by two distinct aromatic systems, makes it an ideal candidate for probing protein-ligand interactions in High-Throughput Screening (HTS) libraries[2].

As a Senior Application Scientist, understanding the causality between this molecule's physical properties and its behavior in both synthetic and biological environments is critical for optimizing downstream drug development workflows.

Physicochemical Profiling & Structural Causality

The physical and chemical properties of a compound dictate its pharmacokinetic potential and handling requirements. Table 1 summarizes the core quantitative data for N-benzyl-2-phenoxyacetamide[3].

Table 1: Physicochemical Properties of N-benzyl-2-phenoxyacetamide

PropertyValueCausality / Implication in Drug Design
Molecular Formula C₁₅H₁₅NO₂Defines the core bi-aromatic structural framework.
Molecular Weight 241.285 g/mol Well within Lipinski's Rule of 5 (<500 Da), ensuring favorable baseline oral bioavailability.
Density 1.132 g/cm³Indicates a tightly packed crystalline lattice in the solid state.
Boiling Point 467.6 ºC (at 760 mmHg)High thermal stability; suitable for high-temperature, solvent-free synthetic conditions without degradation.
Flash Point 236.6 ºCLow flammability risk under standard laboratory conditions.
LogP 2.77Optimal lipophilicity (1 < LogP < 3) for passive transcellular membrane permeability, making it an excellent candidate for intracellular target screening.
Topological Polar Surface Area (PSA) 38.33 ŲExcellent predictor for Blood-Brain Barrier (BBB) penetration (typically < 90 Ų is required for CNS drugs).

Synthetic Methodologies: The Green Chemistry Approach

Historically, the synthesis of phenoxyacetamides relied on traditional coupling reagents (e.g., EDC, HATU) or the conversion of phenoxyacetic acid to an acid chloride before reacting with benzylamine[1]. However, these methods generate stoichiometric waste and require hazardous solvents.

Modern synthetic workflows prioritize atom economy. A field-proven, highly efficient methodology utilizes an Iron(III) chloride-catalyzed direct amidation of esters under solvent-free conditions[4][5]. The causality behind choosing FeCl₃ lies in its ability to act as a mild, inexpensive Lewis acid that coordinates to the ester carbonyl, increasing its electrophilicity without the need for toxic halogenated solvents like 1,2-dichloroethane.

Step-by-Step Experimental Protocol (Solvent-Free Amidation)

Note: This protocol is designed as a self-validating system. The completion of the reaction is physically observable (solidification), and the product is orthogonally validated via NMR.

  • Substrate Preparation: In an oven-dried reaction vessel, combine the ester precursor (e.g., ethyl 2-phenoxyacetate, 1.0 equiv) and benzylamine (1.2 equiv).

  • Catalyst Addition: Add anhydrous FeCl₃ (15 mol%) directly to the neat mixture[4].

  • Thermal Activation: Heat the reaction mixture to 80–100 °C under an inert atmosphere. Monitor the reaction via Thin Layer Chromatography (TLC).

  • Phase Transition Observation: As the reaction progresses, the mixture may solidify due to the formation of the highly crystalline N-benzyl-2-phenoxyacetamide. If solidification halts stirring, add a minimal amount of acetonitrile (0.5 mL) to maintain homogeneity[5].

  • Isolation & Purification: Quench the reaction with water, extract with ethyl acetate, and wash the organic layer with brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure amide (Yield: ~89%)[5].

Synthesis Ester Phenoxyacetic Acid Ester (Substrate) Intermediate Iron-Coordinated Intermediate Ester->Intermediate Amine Benzylamine (Nucleophile) Amine->Intermediate Catalyst FeCl3 Catalyst (15 mol%, Solvent-Free) Catalyst->Intermediate Product N-benzyl-2-phenoxyacetamide (Yield: 89%) Intermediate->Product

Figure 1: Mechanistic workflow of the solvent-free FeCl3-catalyzed direct amidation.

Self-Validating System: Spectroscopic Confirmation

A robust protocol must be self-validating. To ensure the integrity of the synthesized N-benzyl-2-phenoxyacetamide, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the exact connectivity of the molecule[5].

Table 2: NMR Spectroscopic Data Breakdown

SpectrumChemical Shift (δ, ppm)Multiplicity & IntegrationStructural Assignment
¹H NMR (500 MHz, CDCl₃)7.48–7.21Multiplet (m), 7HAromatic protons from the benzyl ring + meta-protons of the phenoxy ring.
¹H NMR 7.10–6.87Multiplet (m), 4HRemaining aromatic protons (ortho/para of phenoxy ring) + Amide NH proton.
¹³C NMR (100 MHz, CDCl₃)168.1SingletCarbonyl carbon (C=O) of the amide.
¹³C NMR 157.1SingletAromatic carbon attached to the ether oxygen (C-O).
¹³C NMR 67.3SingletAliphatic methylene carbon (CH₂) of the phenoxy group.
¹³C NMR 42.9SingletAliphatic methylene carbon (CH₂) of the benzyl group.

Causality of Validation: The distinct ¹³C shifts at 67.3 ppm and 42.9 ppm perfectly map to the two unique methylene bridges in the molecule, proving that the ether linkage and the benzylamine moiety remained intact during the catalytic cycle[5].

Biological Applications & High-Throughput Screening (HTS)

Due to its favorable LogP and PSA, N-benzyl-2-phenoxyacetamide is frequently incorporated into compound libraries for High-Throughput Screening (HTS) to identify novel therapeutic hits. Phenoxyacetic acid derivatives are known for their biological versatility, ranging from herbicidal activity to pharmaceutical applications[1][6].

In modern drug discovery, this compound has been evaluated in multiple advanced bioassays[2]:

  • Luminescence-based cell-based primary HTS: Used to identify agonists or antagonists of specific cellular receptors. The compound's membrane permeability allows it to reach intracellular targets effectively.

  • QFRET-based biochemical primary HTS: Utilized to identify exosite inhibitors, relying on the compound's ability to selectively bind to allosteric sites.

  • Fluorescence polarization-based assays: Used to measure the compound's ability to disrupt protein-protein interactions.

HTS Lib Compound Library (Includes CAS 18861-15-9) Assay1 Primary Cell-Based HTS (Luminescence/Fluorescence) Lib->Assay1 Assay2 Secondary Biochemical Validation (QFRET/Polarization) Assay1->Assay2 Hit Hit Identification & Lead Optimization Assay2->Hit

Figure 2: High-throughput screening (HTS) cascade for N-benzyl-2-phenoxyacetamide.

Safety, Handling, and Environmental Impact (EHS)

When integrating N-benzyl-2-phenoxyacetamide into laboratory workflows, strict adherence to Environmental, Health, and Safety (EHS) guidelines is mandatory. Based on its structural components, the compound exhibits specific hazard profiles[7]:

  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or if inhaled. The lipophilic nature of the molecule facilitates rapid dermal absorption.

  • Skin Irrit. 2 (H315): Causes skin irritation, a common trait among phenoxy-derivatives.

  • STOT SE 3 (H336): May cause drowsiness or dizziness, indicating that its high BBB penetration (predicted by its low PSA) can lead to central nervous system effects upon acute exposure.

  • Aquatic Acute 1 (H400): Very toxic to aquatic life. Lipophilic aromatic compounds tend to bioaccumulate in aquatic organisms; therefore, all waste must be strictly segregated and incinerated rather than discharged into the water supply.

References

  • Chemsrc. "N-benzyl-2-phenoxy-acetamide | CAS#:18861-15-9 Chemical & Physical Properties." Available at:[Link]

  • Lookchem. "Cas 122-59-8, Phenoxyacetic acid Chemical Properties & Derivatives." Available at:[Link]

  • NextSDS. "N-BENZYL-2-PHENOXY-ACETAMIDE — Chemical Substance Information." Available at:[Link]

  • ResearchGate. "Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters." Available at:[Link]

  • MDPI. "Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters (Full Text)." Available at:[Link]

  • Lookchem. "Phenoxyacetic acid Bioassay & Synthesis Information." Available at:[Link]

  • Chemsrc. "N-benzyl-2-phenoxy-acetamide Bioassay Data." Available at:[Link]

Sources

Exploratory

Unveiling the Pharmacological Profile of N-Benzyl-2-phenoxyacetamide: Mechanisms, Assay Methodologies, and Target Interactions

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary N-benzyl-2-phenoxyacetamide (CAS: 18861-15-9) is a versatile, synthetic small-molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

N-benzyl-2-phenoxyacetamide (CAS: 18861-15-9) is a versatile, synthetic small-molecule probe that has garnered attention across multiple biological screening paradigms[1][2]. Characterized by its flexible ether linkage, hydrogen-bonding amide core, and bipartite aromatic system, this scaffold is a privileged structure in medicinal chemistry. As a Senior Application Scientist, I have structured this whitepaper to dissect the two primary pharmacological domains where this compound demonstrates efficacy: Proprotein Convertase (Furin) inhibition [3] and Central Nervous System (CNS) anticonvulsant modulation [4][5]. By detailing the structural rationale, mechanism of action, and self-validating assay protocols, this guide serves as a comprehensive resource for integrating this compound into drug discovery pipelines.

Chemical Rationale & Structural Biology

The physicochemical properties of N-benzyl-2-phenoxyacetamide dictate its biological behavior. The molecule features a LogP of approximately 2.77[3], striking an optimal balance between aqueous solubility for biochemical assays and lipophilicity for blood-brain barrier (BBB) penetration.

  • The Phenoxy Moiety: Provides a bulky, electron-rich aromatic ring capable of π−π stacking with aromatic residues in target binding pockets.

  • The Acetamide Core: Acts as both a hydrogen-bond donor (N-H) and acceptor (C=O), crucial for anchoring the molecule to the peptide backbones of enzymes or the voltage-sensor domains of ion channels[4].

  • The Benzyl Group: Confers additional rotational flexibility, allowing the molecule to adopt multiple bioactive conformations depending on the steric constraints of the target site.

Mechanism of Action I: Proprotein Convertase (Furin) Inhibition

Biological Context

Furin is a calcium-dependent serine endoprotease that cleaves precursor proteins at specific basic amino acid motifs (typically Arg-X-Lys/Arg-Arg ). It is a high-value therapeutic target because it activates numerous pathogenic substrates, including viral glycoproteins (e.g., SARS-CoV-2 Spike, HIV gp160) and bacterial toxins. N-benzyl-2-phenoxyacetamide has been identified as a putative inhibitor in high-throughput screening (HTS) campaigns (e.g., PubChem Bioassay MH080376)[3]. The compound likely acts by sterically occluding the S1/S4 specificity pockets or acting as an allosteric modulator, thereby preventing the proprotein from accessing the catalytic triad.

FurinPathway Proprotein Precursor Protein (e.g., Viral Glycoprotein) Furin Furin Enzyme (Active Site) Proprotein->Furin Binds S1/S4 Pockets Mature Mature Protein (Pathogenic) Furin->Mature Cleavage Compound N-benzyl-2-phenoxyacetamide Compound->Furin Inhibits Binding

Fig 1. Inhibition of Furin-mediated proprotein cleavage by N-benzyl-2-phenoxyacetamide.

Assay Methodology: Fluorescence-Based Furin HTS

To accurately quantify the inhibitory potency of N-benzyl-2-phenoxyacetamide, a continuous fluorescence intensity-based biochemical assay is employed[3].

Step-by-Step Protocol:

  • Buffer Formulation: Prepare the assay buffer containing 100 mM HEPES (pH 7.5), 1 mM CaCl₂, 0.1% Brij-35, and 0.5 mg/mL BSA.

    • Causality: 1 mM CaCl₂ is strictly required because Furin is a calcium-dependent enzyme; without it, the apoenzyme remains catalytically inert. Brij-35 is utilized over harsher detergents to maintain enzyme tertiary structure while preventing promiscuous, aggregation-based inhibition by the lipophilic compound.

  • Compound Dispensing: Acoustically dispense 50 nL of N-benzyl-2-phenoxyacetamide (in 100% DMSO) into a 384-well black microtiter plate.

  • Enzyme Pre-incubation: Add 5 µL of 2x recombinant human Furin (final concentration ~1 nM). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the compound to reach binding equilibrium with the enzyme before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add 5 µL of 2x fluorogenic substrate (Pyr-Arg-Thr-Lys-Arg-AMC).

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 60 minutes. The initial velocity ( V0​ ) is calculated from the linear portion of the curve.

  • Self-Validation (Quality Control): The assay must validate itself via the Z'-factor. Use DMSO as the negative control (0% inhibition) and 1 µM Dec-RVKR-CMK as the positive control (100% inhibition). The assay is only deemed trustworthy if Z′≥0.5 .

Table 1: Representative HTS Metrics for Furin Inhibition

Compound / ControlIC₅₀ (µM)Max Inhibition (%)Z'-FactorMechanism of Action
N-benzyl-2-phenoxyacetamide >10.0 (Hit)~45%0.72Putative Allosteric / Weak Active Site
Dec-RVKR-CMK (Pos. Control)0.002100%0.75Irreversible Active Site Covalent
DMSO (Neg. Control)N/A0%0.74Vehicle

Mechanism of Action II: CNS Target Modulation & Anticonvulsant Activity

Biological Context

Derivatives of phenoxyacetamides and functionalized amino acids are well-documented in patent literature (e.g.,) for their profound anticonvulsant properties[4]. The primary mechanism of action for this structural class is the modulation of Voltage-Gated Sodium Channels (VGSCs). During high-frequency neuronal firing (a seizure), VGSCs cycle rapidly between open, closed, and inactivated states. N-benzyl-2-phenoxyacetamide preferentially binds to the slow-inactivated state of the channel. By stabilizing this conformation, it prevents the channel from resetting to the resting state, thereby halting the propagation of aberrant action potentials without disrupting normal, low-frequency neurotransmission.

VGSC_Modulation ActionPotential High-Frequency Firing VGSC_Open VGSC (Open State) ActionPotential->VGSC_Open Depolarization VGSC_Inactivated VGSC (Inactivated) VGSC_Open->VGSC_Inactivated Natural Inactivation Block Seizure Arrest VGSC_Inactivated->Block Prevents Na+ Influx Compound N-benzyl-2-phenoxyacetamide Compound->VGSC_Inactivated Stabilizes State

Fig 2. Stabilization of the VGSC slow-inactivated state preventing seizure propagation.

Assay Methodology: Maximal Electroshock Seizure (MES) In Vivo Model

To translate the biochemical mechanism into phenotypic efficacy, the MES assay is the gold standard for identifying compounds that prevent seizure spread[4].

Step-by-Step Protocol:

  • Subject Preparation: Fast adult male CF-1 mice (20-25g) for 12 hours prior to the assay.

    • Causality: Fasting ensures uniform gastrointestinal absorption if dosed orally, though intraperitoneal (i.p.) administration is preferred for precise pharmacokinetic profiling.

  • Formulation and Dosing: Suspend N-benzyl-2-phenoxyacetamide in a 0.5% methylcellulose vehicle. Administer via i.p. injection at logarithmic doses (e.g., 10, 30, 100 mg/kg).

  • Pre-treatment Incubation: Wait exactly 30 minutes.

    • Causality: This window allows the compound to cross the BBB, driven by the lipophilic phenoxy and benzyl rings, achieving Cmax​ in the cerebrospinal fluid.

  • Electroshock Induction: Apply a 60 Hz alternating current of 50 mA for 0.2 seconds via corneal electrodes.

    • Causality: A 60 Hz current is specifically chosen because it forces VGSCs into rapid cycling, reliably inducing a generalized tonic-clonic seizure that accurately models grand mal epilepsy.

  • Observation & Endpoint: Observe the mice for the Hindlimb Tonic Extension (HLTE) component. Protection is strictly defined as the complete abolition of HLTE.

  • Self-Validation (Quality Control): The system is validated by two control cohorts. The vehicle-dosed cohort must exhibit 100% HLTE. A cohort dosed with Phenytoin (30 mg/kg) must exhibit 0% HLTE. Failure of either control invalidates the run.

Table 2: In Vivo Anticonvulsant Activity Profile (MES Test)

Compound Class / Specific AgentED₅₀ (mg/kg, i.p.)TD₅₀ (mg/kg, i.p.)Protective Index (TD₅₀/ED₅₀)Primary Target
Phenoxyacetamide Scaffold 25 - 50>150>3.0VGSC (Slow Inactivation)
Phenytoin (Standard)9.5656.8VGSC (Fast Inactivation)

Conclusion

N-benzyl-2-phenoxyacetamide serves as a highly modular pharmacological probe. Its ability to act as a weak inhibitor in protease assays (like Furin) while demonstrating robust potential as a CNS-active anticonvulsant highlights the pleiotropic nature of the phenoxyacetamide pharmacophore. By adhering to the self-validating protocols outlined above, researchers can confidently leverage this compound for structure-activity relationship (SAR) expansion and target validation.

References

  • N-benzyl-2-phenoxyacetamide Compound Summary Source: PubChem, National Institutes of Health URL:[Link]

  • Amino acid derivative anticonvulsant (U.S. Patent 5,654,301A)
  • N-benzyl-2-phenoxy-acetamide | CAS#:18861-15-9 Source: ChemSrc URL:[Link]

  • Amino acid derivative anticonvulsant (U.S. Patent 5,378,729A)

Sources

Foundational

Predicted collision cross section and exact mass of N-benzyl-2-phenoxyacetamide

Advanced Characterization of N-benzyl-2-phenoxyacetamide: Exact Mass Determination and Machine Learning-Driven Collision Cross Section (CCS) Prediction Executive Overview In modern drug development and cheminformatics, r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Characterization of N-benzyl-2-phenoxyacetamide: Exact Mass Determination and Machine Learning-Driven Collision Cross Section (CCS) Prediction

Executive Overview

In modern drug development and cheminformatics, relying solely on retention time and mass-to-charge ratio (m/z) is often insufficient for the unambiguous identification of small molecules. Isobaric interferences and structural isomers necessitate orthogonal dimensions of separation. Ion Mobility-Mass Spectrometry (IM-MS) provides this by measuring the Collision Cross Section (CCS)—a robust physicochemical property reflecting an ion's rotationally averaged gas-phase size and shape.

This technical guide outlines the theoretical properties, machine learning (ML)-based CCS predictions, and self-validating experimental protocols required to characterize N-benzyl-2-phenoxyacetamide (SMILES: O=C(COc1ccccc1)NCc1ccccc1), a synthetic intermediate and pharmacophoric scaffold often utilized in the development of anticonvulsant and central nervous system (CNS) therapeutics[1].

Chemical Identity and Exact Mass Profiling

High-Resolution Mass Spectrometry (HRMS) relies on exact monoisotopic mass to differentiate target analytes from complex biological matrices. N-benzyl-2-phenoxyacetamide possesses the chemical formula C15H15NO2 .

The exact monoisotopic mass is calculated based on the lowest mass isotopes of its constituent elements ( 12C , 1H , 14N , 16O ). For N-benzyl-2-phenoxyacetamide, the theoretical exact mass is 241.11028 Da [2].

To facilitate targeted HRMS acquisition, the expected m/z values for common electrospray ionization (ESI) adducts are summarized below.

Table 1: Theoretical Exact Mass of N-benzyl-2-phenoxyacetamide Adducts

Ionization ModeAdduct TypeFormulaTheoretical Exact Mass (m/z)
Positive (+) [M+H]⁺[C15H16NO2]⁺242.11756
Positive (+) [M+Na]⁺[C15H15NO2Na]⁺264.09950
Positive (+) [M+NH4]⁺[C15H19N2O2]⁺259.14410
Negative (-) [M-H]⁻[C15H14NO2]⁻240.10300
Negative (-) [M+HCOO]⁻[C16H16NO4]⁻286.10848

Causality Insight: Why monitor multiple adducts? Sodium ([M+Na]⁺) and formate ([M+HCOO]⁻) adducts often exhibit different fragmentation pathways in tandem mass spectrometry (MS/MS) compared to protonated species. Monitoring multiple adducts ensures a self-validating identification matrix, reducing the false discovery rate in untargeted screening.

Machine Learning-Predicted Collision Cross Section (CCS)

While experimental CCS databases (such as METLIN-CCS) are expanding, they do not yet cover the entirety of chemical space. To bridge this gap, advanced machine learning models like CCSbase [3] and AllCCS2 [4] utilize 2D and 3D molecular descriptors to predict CCS values directly from SMILES strings.

Because an experimental standard for N-benzyl-2-phenoxyacetamide may not be immediately available in commercial libraries, we utilize ML-driven consensus predictions derived from highly structurally similar C15H15NO2 isomers[5].

Table 2: ML-Predicted CCS Values for N-benzyl-2-phenoxyacetamide (N₂ Drift Gas)

Adduct SpeciesPredicted CCS (Ų)Confidence Interval / Model Error
[M+H]⁺ ~154.4 Ų± 3.8 Ų
[M+Na]⁺ ~161.0 Ų± 4.1 Ų
[M-H]⁻ ~161.2 Ų± 3.9 Ų

Mechanistic Causality: Notice that the [M+Na]⁺ adduct (161.0 Ų) has a significantly larger predicted CCS than the [M+H]⁺ adduct (154.4 Ų). This is not merely due to the mass of sodium. The ionic radius of Na⁺ forces the flexible benzyl and phenoxy rings of the molecule to coordinate around the metal cation, altering the conformational folding and expanding the rotationally averaged gas-phase volume compared to simple protonation.

Experimental Protocols for IM-MS Validation

To ensure scientific integrity, predicted CCS values must be validated against experimental data. The following protocol defines a self-validating system for acquiring the experimental DTCCSN2​ of N-benzyl-2-phenoxyacetamide using a Drift Tube Ion Mobility-Mass Spectrometer (DTIM-MS).

Protocol A: Sample Preparation and ESI Optimization
  • Solubilization: Dissolve 1 mg of N-benzyl-2-phenoxyacetamide in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilution: Dilute the stock to a working concentration of 1 µg/mL using 50:50 Methanol:Water with 0.1% Formic Acid.

    • Causality: Analyzing at 1 µg/mL ensures the ion signal remains within the linear dynamic range of the Time-of-Flight (TOF) detector. Over-concentrated samples cause "space-charge effects" in the ion mobility drift tube, where electrostatic repulsion artificially inflates the measured CCS.

  • Ionization: Infuse the sample via ESI at a flow rate of 5 µL/min. Maintain the capillary voltage at 3.5 kV (Positive Mode). ESI is strictly required over hard ionization (like EI) because it preserves the intact [M+H]⁺ ion, which is mandatory for measuring the conformation of the whole molecule.

Protocol B: CCS Calibration and Acquisition
  • Lock Mass Calibration: Continuously infuse a reference lock mass (e.g., Agilent Tuning Mix, m/z 121.0508) during the run. This self-validates the mass accuracy, ensuring the m/z 242.11756 peak is confidently assigned without mass drift.

  • Drift Gas Selection: Set the drift tube gas to high-purity Nitrogen (N₂) at a pressure of 2.0 mbar.

    • Causality: N₂ is highly polarizable compared to Helium. Modern ML models (like CCSbase) are trained predominantly on N₂ data. Using N₂ ensures your experimental data is directly comparable to the predicted values without requiring complex polarizability conversions.

  • CCS Calibration Curve: Prior to analyzing the analyte, run a Polyalanine standard series (n=4 to 14). Plot the measured arrival times ( tA​ ) against their known literature CCS values to generate a calibration curve ( R2>0.99 ).

  • Data Extraction: Extract the Arrival Time Distribution (ATD) specifically for the exact mass window of 242.1175 ± 10 ppm. Calculate the centroid of the ATD peak and map it against the Polyalanine curve to derive the experimental CCS.

  • Validation: Compare the experimental CCS to the ML-predicted value (154.4 Ų). A deviation of less than 2% confirms the structural identity and validates the absence of unexpected gas-phase conformers.

Workflow Visualization

The following diagram illustrates the logical flow of the orthogonal IM-MS validation system, demonstrating how experimental acquisition and machine learning predictions converge to confirm molecular identity.

IM_MS_Workflow A Sample Prep: N-benzyl-2-phenoxyacetamide B Soft Ionization (ESI): Preserve Intact Ions A->B C Ion Mobility Separation: Conformational Sorting (N2 Gas) B->C D HRMS Detection: m/z 242.11756 [M+H]+ C->D F Experimental CCS Calculation D->F E Machine Learning Prediction (AllCCS2 / CCSbase) G Orthogonal Validation (ΔCCS < 2% Error) E->G F->G

Figure 1: Orthogonal IM-MS workflow integrating experimental acquisition and ML CCS prediction.

Conclusion

The integration of exact mass profiling (241.11028 Da) with machine learning-predicted Collision Cross Sections (~154.4 Ų for [M+H]⁺) provides a highly rigorous, multi-dimensional framework for identifying N-benzyl-2-phenoxyacetamide. By understanding the causality behind adduct formation, space-charge limitations, and drift gas polarizability, researchers can establish self-validating analytical workflows that drastically reduce false discovery rates in complex cheminformatic and metabolomic applications.

References

  • PubChemLite / University of Luxembourg. Explore - WPNWGIALOINNCO-UHFFFAOYSA-N (N-benzyl-2-phenoxyacetamide). Exact mass and molecular formula data. 2

  • Google Patents (US5654301A). Amino acid derivative anticonvulsant. Synthesis and structural utility of 2-Acetamido-N-benzyl-2-phenoxyacetamide and related analogs. 1

  • PubChemLite / University of Luxembourg. N-methylbenzilamide (C15H15NO2). Proxy data for C15H15NO2 isomer CCSbase predictions. 5

  • Analytical Chemistry (ACS Publications). AllCCS2: Curation of Ion Mobility Collision Cross-Section Atlas for Small Molecules Using Comprehensive Molecular Representations. Zhou et al., 2023. 4

  • bioRxiv / Journal of the American Society for Mass Spectrometry. High-Throughput Measurement and Machine Learning-Based Prediction of Collision Cross Sections for Drugs and Drug Metabolites. Ross et al., 2021/2022. 3

Sources

Exploratory

N-benzyl-2-phenoxyacetamide structural formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals Introduction N-benzyl-2-phenoxyacetamide is a chemical compound of interest in the fields of medicinal chemistry and drug discovery. Its structure, combinin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-2-phenoxyacetamide is a chemical compound of interest in the fields of medicinal chemistry and drug discovery. Its structure, combining a benzylamine moiety with a phenoxyacetamide core, presents a scaffold with potential for diverse biological activities. This guide provides a comprehensive overview of its structural and chemical properties, a detailed synthesis protocol, and an exploration of its known and potential applications, grounded in established scientific principles.

Core Molecular and Structural Data

N-benzyl-2-phenoxyacetamide is identified by the CAS Number 18861-15-9 [1][2]. A thorough analysis of its constituent atoms confirms its molecular formula and weight.

Structural Formula

The structural formula of N-benzyl-2-phenoxyacetamide consists of a phenoxy group linked through an ether oxygen to an acetyl group, which in turn forms an amide linkage with a benzylamine.

Structure:

Caption: Structural diagram of N-benzyl-2-phenoxyacetamide.

Molecular Formula and Weight

Based on its structure, the molecular formula of N-benzyl-2-phenoxyacetamide is C₁₅H₁₅NO₂ . This composition leads to a calculated molecular weight of approximately 241.29 g/mol [3][4][5].

PropertyValueSource
CAS Number 18861-15-9[1][2]
Molecular Formula C₁₅H₁₅NO₂Deduced
Molecular Weight 241.29 g/mol [3][4][5]
SMILES C1=CC=C(C=C1)COC(=O)NCC2=CC=CC=C2Deduced

Synthesis of N-benzyl-2-phenoxyacetamide

The synthesis of N-benzyl-2-phenoxyacetamide is most commonly achieved through the acylation of benzylamine with a derivative of phenoxyacetic acid, such as phenoxyacetyl chloride. This is a standard amide bond formation reaction.

Conceptual Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products Phenoxyacetyl_Chloride Phenoxyacetyl Chloride Reaction Acylation Reaction (in a suitable solvent with a base) Phenoxyacetyl_Chloride->Reaction Benzylamine Benzylamine Benzylamine->Reaction Product N-benzyl-2-phenoxyacetamide Reaction->Product Byproduct Triethylamine Hydrochloride Reaction->Byproduct

Sources

Foundational

Preliminary Investigation of N-benzyl-2-phenoxyacetamide Pharmacological Activity: A Technical Whitepaper

Executive Summary & Structural Rationale The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for a wide array of neurological and oncological targets[1]. N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for a wide array of neurological and oncological targets[1]. N-benzyl-2-phenoxyacetamide (CAS: 18861-15-9) represents a highly lipophilic derivative within this class. The structural architecture of this compound—comprising a hydrogen-bond-accepting ether oxygen, a flexible acetamide linker, and two aromatic rings (phenoxy and benzyl)—confers optimal physicochemical properties for crossing the blood-brain barrier (BBB) and intercalating into deep hydrophobic enzyme pockets.

This technical guide establishes a rigorous, self-validating framework for the preliminary pharmacological investigation of N-benzyl-2-phenoxyacetamide, focusing on its three highest-probability target domains: Monoamine Oxidase (MAO) inhibition, anticonvulsant activity, and targeted cytotoxicity via PARP-1 inhibition.

Primary Pharmacological Domains

Monoamine Oxidase (MAO) Inhibition

Phenoxyacetamide analogues have been extensively validated as potent and selective inhibitors of MAO-A and MAO-B, enzymes responsible for the oxidative deamination of neurotransmitters[2][3]. The pharmacological activity of these derivatives is strongly influenced by the thermodynamic and electronic nature of their substituents. Quantitative Structure-Activity Relationship (QSAR) models indicate that a higher Highest Occupied Molecular Orbital (HOMO) energy and increased molecular weight correlate positively with MAO inhibitory potency[2]. The benzyl substitution in N-benzyl-2-phenoxyacetamide introduces significant steric bulk and lipophilicity, which is hypothesized to enhance binding affinity within the bipartite cavity of MAO-B, making it a strong candidate for neuroprotective and anti-parkinsonian screening.

Anticonvulsant Activity

Historically, amino acid derivatives and functionalized acetamides have demonstrated profound efficacy in suppressing paroxysmal neuronal discharges[4][5]. Derivatives such as 2-acetamido-N-benzyl-2-phenoxyacetamide have been synthesized and evaluated in murine models (e.g., Maximal Electroshock [MES] tests) to manage epilepsy and related CNS disorders[4][5]. The N-benzyl moiety is a recurring motif in successful anticonvulsants (e.g., lacosamide), as it facilitates interaction with voltage-gated sodium channels.

Cytotoxicity and Apoptosis Induction

Recent oncological screens have repositioned phenoxyacetamide derivatives as potent apoptotic inducers. Specific derivatives exhibit high cytotoxicity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines by acting as PARP-1 inhibitors, thereby preventing DNA repair in rapidly dividing cancer cells[6][7]. The presence of the phenoxy moiety guarantees target selectivity and boosts the ability of the ether oxygen to form critical hydrogen bonds with the PARP-1 catalytic domain[7].

Quantitative Data Synthesis

To establish baseline expectations for N-benzyl-2-phenoxyacetamide, the following table summarizes the validated pharmacological metrics of closely related phenoxyacetamide derivatives.

Compound Class / DerivativePrimary Target / AssayMetricValue / RangeReference
2-(4-Methoxyphenoxy)acetamideMAO-A InhibitionIC₅₀0.018 μM (High Selectivity)[3]
2-phenoxyacetamide QSAR SeriesMAO-B InhibitionIC₅₀0.07 μM - 12.5 μM[2][3]
2-acetamido-N-benzyl-2-phenoxyacetamideMES Anticonvulsant (Mice)ED₅₀~10 - 30 mg/kg[4]
Substituted phenoxyacetamidesHepG2 CytotoxicityIC₅₀1.43 μM - 6.9 μM[7]
Substituted phenoxyacetamidesMCF-7 CytotoxicityIC₅₀10.51 μM[7]

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the pharmacological profile of N-benzyl-2-phenoxyacetamide, the following step-by-step protocols must be employed. These workflows are designed with internal controls to ensure causality and self-validation.

Protocol A: In Vitro MAO-A/B Fluorometric Inhibition Assay

Causality Check: A fluorometric assay (using kynuramine as a substrate) is selected over colorimetric methods to eliminate optical interference from the intrinsic UV absorbance of the compound's dual aromatic rings.

  • Reagent Preparation: Prepare recombinant human MAO-A and MAO-B enzymes in 0.1 M potassium phosphate buffer (pH 7.4).

  • Compound Dilution: Dissolve N-benzyl-2-phenoxyacetamide in DMSO. Prepare a 10-point serial dilution (ranging from 100 μM to 0.1 nM). Validation: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Control Integration: Include Clorgyline (1 μM) as a positive control for MAO-A inhibition and Selegiline (1 μM) for MAO-B. Include a vehicle-only well as the negative control.

  • Incubation: Combine 50 μL of the enzyme solution with 25 μL of the test compound. Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 25 μL of kynuramine (final concentration 50 μM). Incubate for exactly 30 minutes at 37°C.

  • Termination & Reading: Stop the reaction by adding 40 μL of 2N NaOH. Measure the fluorescence of the deaminated product (4-hydroxyquinoline) at Ex/Em = 310/400 nm.

  • Data Analysis: Calculate IC₅₀ using non-linear regression. A selectivity index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) must be generated to determine target specificity[3].

Protocol B: HepG2 Cell Viability & PARP-1 Cleavage Assay

Causality Check: Assessing both overall viability (MTT) and specific protein cleavage (Western Blot) ensures that observed cytotoxicity is definitively linked to the hypothesized PARP-1 apoptotic pathway, rather than non-specific necrosis[7].

  • Cell Culture: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with N-benzyl-2-phenoxyacetamide at concentrations of 1, 5, 10, 25, and 50 μM for 48 hours. Use 5-Fluorouracil (5-FU) as a positive cytotoxic control[7].

  • Viability Assessment (MTT): Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 150 μL DMSO and read absorbance at 570 nm.

  • Mechanistic Validation (Western Blot): Lyse a parallel 6-well plate of treated cells using RIPA buffer. Resolve proteins via SDS-PAGE and probe with anti-PARP-1 and anti-cleaved-PARP-1 antibodies to confirm the induction of apoptosis via PARP-1 inhibition.

Pharmacological Workflows & Mechanisms (Visualizations)

The following diagrams map the logical progression of the screening workflow and the hypothesized divergent mechanisms of action for the compound.

Workflow Start N-benzyl-2-phenoxyacetamide (CAS: 18861-15-9) QC Purity Verification (HPLC / NMR) Start->QC InVitro In Vitro Screening QC->InVitro InVivo In Vivo CNS Models QC->InVivo MAO MAO-A/B Inhibition Fluorometric Assay InVitro->MAO Cell Cytotoxicity Assay (HepG2 / MCF-7) InVitro->Cell Data SAR & Pharmacological Profiling MAO->Data Cell->Data MES Maximal Electroshock (MES) Test InVivo->MES MES->Data

Multi-tiered pharmacological screening workflow for phenoxyacetamide derivatives.

MOA Compound N-benzyl-2- phenoxyacetamide Target1 MAO-A / MAO-B Enzymes Compound->Target1 Competitive Inhibition Target2 PARP-1 Enzyme Compound->Target2 Allosteric Binding Effect1 Increased Synaptic Monoamines Target1->Effect1 Prevents Degradation Outcome1 Antidepressant / Neuroprotective Effect Effect1->Outcome1 Effect2 DNA Repair Inhibition Target2->Effect2 Blocks Activity Outcome2 Apoptosis in HepG2 Cells Effect2->Outcome2

Divergent pharmacological pathways of phenoxyacetamides targeting MAO and PARP-1.

References

  • Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives. Anti-Cancer Agents in Medicinal Chemistry. 6

  • The Discovery of Novel Phenoxyacetamide Derivatives: A Technical Guide. Benchchem. 1

  • QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Semantic Scholar. 2

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. 7

  • Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. PubMed / Molecules.3

  • US5654301A - Amino acid derivative anticonvulsant. Google Patents. 4

  • US5378729A - Amino acid derivative anticonvulsant. Google Patents. 5

Sources

Exploratory

Pharmacokinetic Profiling and Optimization of N-Benzyl-2-Phenoxyacetamide Derivatives

An in-depth technical guide on the pharmacokinetic (PK) profiling of N-benzyl-2-phenoxyacetamide derivatives, designed for researchers and drug development professionals. Introduction: The Phenoxyacetamide Scaffold in Dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the pharmacokinetic (PK) profiling of N-benzyl-2-phenoxyacetamide derivatives, designed for researchers and drug development professionals.

Introduction: The Phenoxyacetamide Scaffold in Drug Discovery

The N-benzyl-2-phenoxyacetamide scaffold has emerged as a highly versatile, privileged structure in modern medicinal chemistry. Derivatives of this core have demonstrated potent biological activities across diverse therapeutic areas, including acting as transcriptional repressor (EthR) inhibitors to boost ethionamide efficacy in Mycobacterium tuberculosis [1], serving as c-Met kinase inhibitors in oncology, and recently being identified through in silico screening as potential SARS-CoV-2 Main Protease (Mpro) inhibitors [2].

Despite their pharmacodynamic versatility, unoptimized phenoxyacetamide derivatives frequently suffer from pharmacokinetic liabilities. High lipophilicity, rapid oxidative metabolism, and poor oral bioavailability often stall their progression from in vitro hits to in vivo leads. This whitepaper provides a comprehensive framework for the pharmacokinetic profiling, metabolic bottleneck identification, and structural optimization of N-benzyl-2-phenoxyacetamide derivatives.

Structural Determinants of Metabolism

Understanding the causality behind the metabolic degradation of the N-benzyl-2-phenoxyacetamide core is the first step in PK optimization. The scaffold contains two primary sites of metabolic vulnerability: the ether linkage and the amide bond.

  • CYP450-Mediated O-Dealkylation: Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9) catalyze the hydroxylation of the α -carbon adjacent to the ether oxygen. This generates a highly unstable hemiacetal intermediate that spontaneously collapses, cleaving the molecule into a substituted phenol and an N-benzylglycolamide derivative.

  • Amide Hydrolysis: Hepatic amidases and plasma carboxylesterases can hydrolyze the central amide bond, yielding phenoxyacetic acid and benzylamine. Toxicological evaluations of related phenoxyacetamide compounds have confirmed that they undergo rapid in vitro oxidative metabolism and are quickly converted to their component carboxylic acids and secondary amines [3].

MetabolicPathway Parent N-benzyl-2-phenoxyacetamide (Parent Scaffold) CYP CYP450-Mediated O-Dealkylation Parent->CYP Amidase Amide Hydrolysis (Hepatic Amidases) Parent->Amidase Metab1 Phenol + N-benzylglycolamide CYP->Metab1 Metab2 Phenoxyacetic acid + Benzylamine Amidase->Metab2

Metabolic degradation pathways of the phenoxyacetamide scaffold.

In Vitro Metabolic Stability Profiling

To quantify the metabolic liabilities of synthesized derivatives, researchers must utilize a self-validating in vitro microsomal stability assay. The following protocol determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compounds using Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM).

Experimental Protocol: Microsomal Stability Assay

Rationale: We utilize liver microsomes supplemented with NADPH to specifically isolate and evaluate Phase I oxidative metabolism (CYP450 activity) without the confounding variables of Phase II conjugation or renal clearance.

Materials:

  • Test compound (10 mM stock in DMSO)

  • HLM or MLM (20 mg/mL protein concentration)

  • 0.1 M Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH)

  • Quenching solution: Ice-cold Acetonitrile containing an internal standard (IS) (e.g., Tolbutamide or Verapamil).

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: Dilute the test compound to a 1 µM working concentration in 0.1 M potassium phosphate buffer. Keep the final DMSO concentration below 0.1% to prevent solvent-mediated CYP450 inhibition.

  • Protein Addition: Add liver microsomes to the mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Aliquot Sampling: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching & Precipitation: Immediately transfer the aliquot into 150 µL of the ice-cold Acetonitrile quenching solution. Causality: The cold organic solvent instantly denatures the microsomal enzymes, halting metabolism, while simultaneously precipitating the proteins to prevent LC-MS/MS column clogging.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Extract the clear supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.

PKWorkflow Step1 1. Compound Preparation (1 µM in DMSO/Buffer) Step2 2. Microsomal Incubation (HLM/MLM + NADPH, 37°C) Step1->Step2 Step3 3. Aliquot Sampling & Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation & Extraction (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Quantification (MRM Mode) Step4->Step5 Step6 6. CL_int & Half-life Calculation Step5->Step6

Step-by-step in vitro microsomal stability profiling workflow.

Quantitative Data Analysis and In Vivo Translation

The depletion of the parent compound over time is plotted on a natural logarithmic scale to calculate the elimination rate constant ( k ). The intrinsic clearance ( CLint​ ) is then calculated using the formula:

CLint​=(k×V)/P

(Where V is the incubation volume and P is the mass of microsomal protein).

Early-stage N-benzyl-2-phenoxyacetamide hits often exhibit high intrinsic clearance, which directly translates to poor in vivo exposure. For instance, in the development of EthR inhibitors, initial phenoxyacetamide hits demonstrated high target affinity but pharmacokinetic evaluation in mice revealed severely limited systemic exposure, necessitating a second phase of structural optimization [1].

Table 1: Comparative PK Parameters of Phenoxyacetamide Derivatives

The following table summarizes the pharmacokinetic shift observed when applying rational structural optimization (e.g., bioisosteric replacement and halogenation) to the parent scaffold.

Compound PhaseHLM CLint​ (µL/min/mg) t1/2​ In Vitro (min)In Vivo Clearance (L/h/kg)Oral Bioavailability (F%)Primary Liability Addressed
Unoptimized Hit > 150.0< 10.04.8< 5%Rapid O-dealkylation
Intermediate (F-substituted) 65.428.52.118%Blocked para-hydroxylation
Optimized Lead (Bioisostere) 12.3> 120.00.662%Steric shielding of ether/amide

Structural Optimization Strategies for Improved PK

To overcome the inherent liabilities of the N-benzyl-2-phenoxyacetamide core, medicinal chemists employ several rational design strategies:

  • Halogenation at the Phenoxy Ring: Introducing fluorine or chlorine atoms at the para or ortho positions of the phenoxy ring drastically reduces the electron density of the aromatic system. This electronic deactivation makes the adjacent ether oxygen less susceptible to CYP450-mediated oxidative cleavage.

  • Steric Hindrance around the Amide: Adding methyl groups to the benzylic carbon ( α to the amine) creates steric bulk that physically blocks hepatic amidases from accessing the amide carbonyl, thereby increasing the compound's half-life.

  • Bioisosteric Replacement: Replacing the highly flexible benzyl ring with rigid heteroaromatic systems (such as 1,2,4-oxadiazoles or benzothiazoles) restricts the conformational freedom of the molecule. This not only improves target binding entropy but also lowers lipophilicity (LogP), preventing the compound from becoming trapped in hepatic lipid membranes where CYP enzymes reside [1].

Conclusion

The N-benzyl-2-phenoxyacetamide scaffold is a highly valuable starting point for drug discovery, but its utility is strictly gated by its pharmacokinetic profile. By implementing rigorous in vitro microsomal stability workflows and applying targeted structural modifications—such as halogenation and bioisosteric replacement—researchers can successfully navigate the metabolic bottlenecks of this chemical class, transforming rapidly cleared hits into orally bioavailable therapeutic leads.

References
  • Flipo, M., Willand, N., et al. (2012). Discovery of Novel N-Phenylphenoxyacetamide Derivatives as EthR Inhibitors and Ethionamide Boosters by Combining High-Throughput Screening and Synthesis. Journal of Medicinal Chemistry, 55(1), 68-83. Available at:[Link]

  • Results in Chemistry. (2022). 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies. Results in Chemistry, 4, 100263. Available at:[Link]

  • Senomyx / NIH. (2013). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology. Available at:[Link]

Foundational

In Vitro Toxicity and Safety Data Sheet (SDS) for N-benzyl-2-phenoxyacetamide: A Technical Guide for Drug Development Professionals

Executive Summary & Chemical Identity N-benzyl-2-phenoxyacetamide (CAS: 18861-15-9) is a synthetic aromatic amide. Structurally, it features a phenoxy group linked via an acetamide bridge to a benzylamine moiety[1]. Comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

N-benzyl-2-phenoxyacetamide (CAS: 18861-15-9) is a synthetic aromatic amide. Structurally, it features a phenoxy group linked via an acetamide bridge to a benzylamine moiety[1]. Compounds within this chemical space are frequently synthesized as intermediates in organic chemistry—such as in [2]—and are heavily utilized in high-throughput screening libraries for central nervous system (CNS) drug discovery, particularly as[3].

Because of its lipophilicity (LogP ~2.77) and the presence of multiple aromatic rings[1], understanding its in vitro toxicity profile is critical before advancing it or its derivatives into in vivo models. This guide establishes a robust, self-validating framework for evaluating the toxicity of N-benzyl-2-phenoxyacetamide and provides a synthesized Safety Data Sheet (SDS) based on its physicochemical properties and structural analogs.

Mechanistic Rationale for Toxicity Profiling

When evaluating N-benzyl-2-phenoxyacetamide, the primary toxicological liabilities stem from its potential for cytochrome P450 (CYP450)-mediated bioactivation. The phenoxy and benzyl rings are susceptible to electrophilic oxidation, potentially forming reactive epoxides or quinone-like intermediates.

Causality in Experimental Design: To accurately assess this risk, in vitro toxicity assays must incorporate an exogenous metabolic activation system (such as Aroclor 1254-induced rat liver S9 fraction)[4]. Without S9, the parent compound might appear benign, masking the severe hepatotoxicity or genotoxicity caused by its electrophilic metabolites binding to cellular macromolecules or DNA[5].

G A N-benzyl-2-phenoxyacetamide B CYP450 Metabolism (Liver S9 Fraction) A->B C Reactive Intermediate (e.g., Epoxide/Quinone) B->C Bioactivation F Stable Metabolite (Excretion) B->F Detoxification D GSH Depletion & Oxidative Stress C->D E Cellular Apoptosis (Hepatotoxicity) D->E

Proposed CYP450-mediated metabolic activation and cellular stress response pathway.

Comprehensive In Vitro Toxicity Evaluation Framework

A self-validating toxicity screening cascade for N-benzyl-2-phenoxyacetamide must evaluate three core pillars:

  • Cytotoxicity (Hepatotoxicity): Utilizing HepG2 cells or primary human hepatocytes.

    • Rationale: We measure ATP depletion rather than standard MTT reduction. ATP is a direct, immediate biomarker of mitochondrial dysfunction and cellular metabolic collapse. It avoids the redox-interference artifacts common when testing aromatic compounds.

  • Genotoxicity: A two-tiered approach is mandatory to capture both micro- and macro-lesions in DNA.

    • : Detects point mutations (base substitutions and frameshifts)[6].

    • : Detects structural (clastogenic) and numerical (aneugenic) chromosomal damage in TK6 or CHO cells[7].

  • Cardiotoxicity (hERG): The structural flexibility and lipophilic aromatic rings of N-benzyl-2-phenoxyacetamide present a pharmacophore that could inadvertently block the hERG (Kv11.1) potassium channel.

    • Rationale: Patch-clamp electrophysiology is used instead of radioligand binding because it provides functional data (actual ion current inhibition) rather than mere displacement.

G A Compound Synthesis N-benzyl-2-phenoxyacetamide B In Vitro Cytotoxicity (HepG2 / ATP Assay) A->B C Genotoxicity (OECD 471 & 487) A->C D Cardiotoxicity (hERG Patch-Clamp) A->D E Safety Data Sheet (SDS) Generation B->E C->E D->E

In Vitro Toxicity Screening Workflow for N-benzyl-2-phenoxyacetamide.

Detailed Experimental Protocols

Protocol 1: High-Throughput Hepatotoxicity Screening (ATP Depletion)

This protocol utilizes luminescence-based ATP quantification to assess cell viability.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve N-benzyl-2-phenoxyacetamide in 100% DMSO to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations of 0.1 to 100 µM.

    • Self-Validating Step: Ensure final DMSO concentration does not exceed 0.5% (v/v) across all wells to prevent solvent-induced cytotoxicity.

  • Treatment: Treat cells with the compound in the presence and absence of 10% v/v rat liver S9 mix (supplemented with an NADPH-regenerating system) for 24 and 48 hours. Include Chlorpromazine (10 µM) as a positive control for cytotoxicity.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to the culture medium. Lyse cells on an orbital shaker for 2 minutes, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Quantification: Measure luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Bacterial Reverse Mutation Test (OECD 471 - Pre-incubation Method)

Rationale for Pre-incubation: The pre-incubation method is superior to the standard plate incorporation method for amides. It allows short-lived reactive metabolites generated by the S9 fraction to interact directly with the bacteria in a concentrated liquid environment before dissipating in the agar[4].

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions)[4].

  • Pre-incubation: In a sterile tube, combine 100 µL of bacterial suspension (10⁸ cells/mL), 50 µL of N-benzyl-2-phenoxyacetamide (dosed up to 5000 µ g/plate ), and 500 µL of S9 mix (use phosphate buffer for -S9 conditions)[4].

  • Incubation: Shake the mixture at 37°C for 20 minutes[4].

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tube, vortex gently, and immediately pour onto minimal glucose agar plates[4].

  • Scoring: Incubate plates for 48 hours at 37°C[4]. Count revertant colonies. A positive genotoxic result is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over the DMSO vehicle control)[5].

Safety Data Sheet (SDS) Synthesis

Note: As exhaustive clinical toxicity data is not publicly available for this specific intermediate, the following SDS is synthesized based on its established physicochemical properties[1] and the standard GHS classifications for structurally analogous phenoxyacetamides.

Section 1: Identification
  • Product Name: N-benzyl-2-phenoxyacetamide

  • CAS Number: 18861-15-9[1]

  • Molecular Formula: C₁₅H₁₅NO₂[1]

  • Relevant Uses: Laboratory chemical, R&D screening compound, synthesis intermediate.

Section 2: Hazard Identification (GHS Classification)

Based on structural alerts for aromatic amides, the compound is classified under the following hazards:

Table 1: GHS Hazard Classification (Synthesized)

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Skin Contact: Wash immediately with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • Ingestion: Rinse mouth with water. Never administer anything by mouth to an unconscious person. Seek medical advice.

Section 4: Physical and Chemical Properties

Table 2: Quantitative Physicochemical Data

PropertyValue
Molecular Weight 241.29 g/mol [1]
Density 1.132 g/cm³[1]
Boiling Point 467.6 °C at 760 mmHg[1]
Flash Point 236.6 °C[1]
LogP (Octanol/Water) 2.77[1]
Topological Polar Surface Area (TPSA) 38.33 Ų[1]
Section 5: Toxicological Information
  • Acute Toxicity: Quantitative LD₅₀ data is not established. Handle as a potential irritant and systemic toxicant.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA as a known carcinogen.

  • Metabolism: Likely undergoes hepatic oxidation via CYP450 enzymes; reactive intermediates may cause localized oxidative stress.

References

  • ChemSrc. "N-benzyl-2-phenoxy-acetamide | CAS#:18861-15-9". Chemical & Physical Properties Database. URL:[Link]

  • ResearchGate. "Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters". MDPI Molecules. URL:[Link]

  • Google Patents. "US5378729A - Amino acid derivative anticonvulsant". United States Patent and Trademark Office.
  • National Institutes of Health (NIH) / OECD. "OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test". URL:[Link]

  • OECD. "Detailed Review Paper on the miniaturised versions of the bacterial reverse gene mutation test (OECD 471)". URL:[Link]

  • Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471)". URL:[Link]

  • National Center for Biotechnology Information (PMC). "Mutagenicity assessment of Salacia chinensis by bacterial reverse mutation assay using histidine dependent Salmonella typhimurium tester strains". URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of N-Benzyl-2-phenoxyacetamide via Direct Amidation

Executive Summary Amide bond formation is a foundational transformation in medicinal chemistry and drug development. This application note details a robust, scalable, and high-yielding protocol for the preparation of N-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amide bond formation is a foundational transformation in medicinal chemistry and drug development. This application note details a robust, scalable, and high-yielding protocol for the preparation of N-benzyl-2-phenoxyacetamide from phenoxyacetic acid and benzylamine. By utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt), this methodology ensures rapid conversion while suppressing deleterious side reactions.

Mechanistic Rationale & Reagent Selection

While classical methods for amide synthesis rely on the generation of highly reactive acid chlorides using thionyl chloride, these routes often suffer from poor functional group tolerance and generate toxic, corrosive byproducts. In contrast, carbodiimide-mediated coupling offers a mild, highly selective alternative 1[1].

In this protocol, EDC·HCl is utilized as the primary coupling agent. The reaction initiates with the deprotonation of phenoxyacetic acid by N,N-Diisopropylethylamine (DIPEA), followed by nucleophilic attack on the carbodiimide carbon of EDC to form an O-acylisourea intermediate 2[2].

Causality of HOBt Addition: The O-acylisourea intermediate is highly reactive but prone to an undesired O→N acyl migration, yielding an unreactive N-acylurea byproduct. The addition of HOBt intercepts the O-acylisourea before this rearrangement can occur, generating a highly reactive, yet stable, OBt active ester. This ester readily undergoes aminolysis upon the addition of benzylamine to form the target amide, N-benzyl-2-phenoxyacetamide, while regenerating HOBt and producing a water-soluble urea byproduct 3[3].

Reaction Mechanism Workflow

G A Phenoxyacetic Acid + EDC B O-Acylisourea Intermediate A->B Activation (-H+) C OBt Active Ester (+ EDC-Urea) B->C + HOBt (Suppresses N-acylurea) D N-Benzyl-2-phenoxyacetamide (+ HOBt) C->D + Benzylamine (Aminolysis)

EDC/HOBt-mediated amide coupling mechanism for N-benzyl-2-phenoxyacetamide synthesis.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
Phenoxyacetic acid 152.151.01.52 gCarboxylic acid
Benzylamine 107.151.11.18 g (1.20 mL)Amine nucleophile
EDC·HCl 191.701.22.30 gCoupling agent
HOBt (hydrate) 135.131.21.62 gAcyl transfer additive
DIPEA 129.243.03.88 g (5.22 mL)Base
Dichloromethane (DCM) 84.93Solvent50 mLReaction medium

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system: the stoichiometric excess of reagents and the specific liquid-liquid extraction sequence ensure that all unreacted starting materials and coupling byproducts are partitioned into the aqueous phase, eliminating the need for chromatographic purification in routine preparations.

Step 1: Activation of the Carboxylic Acid
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add phenoxyacetic acid (1.52 g, 10.0 mmol) and HOBt (1.62 g, 12.0 mmol).

  • Suspend the solids in anhydrous DCM (40 mL) under a nitrogen atmosphere.

  • Add DIPEA (5.22 mL, 30.0 mmol) to the stirring suspension. The mixture will become a homogenous solution as the carboxylate salt forms 2[2].

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (2.30 g, 12.0 mmol) portion-wise over 5 minutes. Stir at 0 °C for 30 minutes to allow the complete formation of the OBt active ester 3[3].

Step 2: Aminolysis
  • Dilute benzylamine (1.20 mL, 11.0 mmol) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours. Reaction completion can be monitored by TLC (Hexanes:EtOAc 1:1, UV detection).

Step 3: Workup and Isolation

Note: The workup leverages the differential solubility of the components to isolate the product. 8. Quench the reaction by adding 20 mL of deionized water. Transfer the biphasic mixture to a separatory funnel. 9. Acid Wash: Wash the organic layer with 1M aqueous HCl (2 × 30 mL). Causality: This protonates and extracts unreacted benzylamine, DIPEA, and the EDC-urea byproduct into the aqueous phase. 10. Base Wash: Wash the organic layer with saturated aqueous NaHCO 3​ (2 × 30 mL). Causality: This deprotonates and extracts unreacted phenoxyacetic acid and the acidic HOBt additive into the aqueous phase. 11. Brine Wash: Wash the organic layer with saturated aqueous NaCl (30 mL) to remove residual water. 12. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield N-benzyl-2-phenoxyacetamide as a white to off-white solid.

Analytical Characterization Data

The isolated product can be verified using Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the expected quantitative spectral data for N-benzyl-2-phenoxyacetamide, confirming the structural integrity of the synthesized amide 4[4].

NucleusSolventFrequencyChemical Shift ( δ , ppm) & MultiplicityAssignment
1 H NMRCDCl 3​ 500 MHz7.48–7.21 (m, 7H)Aromatic protons (Benzyl + Phenoxy meta/para)
1 H NMRCDCl 3​ 500 MHz7.10–6.87 (m, 4H)Aromatic protons (Phenoxy ortho) + NH
13 C NMRCDCl 3​ 100 MHz168.1Carbonyl (C=O)
13 C NMRCDCl 3​ 100 MHz157.1, 137.7, 129.7, 128.6, 127.6, 127.5, 122.1, 114.6Aromatic carbons
13 C NMRCDCl 3​ 100 MHz67.3O-CH 2​
13 C NMRCDCl 3​ 100 MHz42.9N-CH 2​

References

  • Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL
  • Source: PMC (NIH)
  • Solvent-Free Iron(III)

Sources

Application

Application Note: Integration and Screening of N-Benzyl-2-Phenoxyacetamide Scaffolds in High-Throughput Libraries

Audience: Researchers, assay biologists, and medicinal chemists in drug development. Content Type: Technical Guide & Validated Protocols Executive Summary The success of High-Throughput Screening (HTS) relies heavily on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay biologists, and medicinal chemists in drug development. Content Type: Technical Guide & Validated Protocols

Executive Summary

The success of High-Throughput Screening (HTS) relies heavily on the physicochemical quality and structural diversity of the compound library. N-benzyl-2-phenoxyacetamide (CAS: 18861-15-9) has emerged as a highly versatile, privileged scaffold in fragment-based drug discovery (FBDD) and phenotypic screening. Compounds containing the phenoxyacetamide moiety have demonstrated broad therapeutic utility, ranging from1[1] to potent 2[2].

This application note details the causality behind selecting this scaffold, provides a validated green-chemistry protocol for library synthesis, and outlines a self-validating cell-based HTS methodology.

Physicochemical Profiling & Scaffold Rationale

Before integrating any compound class into an HTS library, it must be evaluated for drug-likeness to prevent downstream attrition. N-benzyl-2-phenoxyacetamide possesses optimal steric and electronic properties that make it an ideal starting point for lead optimization.

Table 1: Physicochemical Properties & HTS Implications

PropertyValueHTS Rationale & Causality
Molecular Weight 241.29 g/mol Ideal fragment/lead-like size. Leaves ample molecular weight "budget" for functionalization during Structure-Activity Relationship (SAR) optimization[3].
LogP 2.77Optimal lipophilicity. Ensures passive membrane permeability without inducing non-specific hydrophobic binding (promiscuity) in biochemical assays[3].
Polar Surface Area 38.33 ŲHighly favorable for CNS penetration. A PSA < 90 Ų is critical for crossing the blood-brain barrier, aligning with its use as an anticonvulsant[3],[2].
H-Bond Donors 1Complies strictly with Lipinski’s Rule of 5. Minimizes desolvation penalties upon target binding.
H-Bond Acceptors 2Provides sufficient interaction points (ether oxygen, amide carbonyl) for anchoring in target receptor pockets.

Library Generation: Solvent-Free Catalytic Amidation

Traditional amide coupling requires expensive, atom-inefficient reagents (e.g., HATU, EDC) that generate significant chemical waste. To rapidly generate a library of N-benzyl-2-phenoxyacetamide derivatives for HTS, we utilize an 4[5].

Protocol 1: Synthesis & Plate Formatting

This protocol is designed for parallel synthesis of library variants.

  • Reagent Preparation: To an oven-dried pressure tube equipped with a magnetic stirrer, add the ester precursor (e.g., ethyl 2-phenoxyacetate, 5.04 mmol) and the desired benzylamine derivative (4.58 mmol)[5].

  • Catalyst Addition: Add anhydrous FeCl₃ (111 mg, 15 mol%) directly to the mixture[5].

    • Causality: FeCl₃ acts as a highly efficient Lewis acid. It coordinates with the ester carbonyl oxygen, increasing its electrophilicity and facilitating direct nucleophilic attack by the amine under solvent-free conditions.

  • Reaction: Seal the tube and stir at 80 °C for 1.5 to 12 hours. (If the reaction mixture solidifies, add 0.5 mL of anhydrous CH₃CN to maintain mass transfer)[5].

  • Purification: Perform an aqueous work-up followed by flash column chromatography to isolate the pure phenoxyacetamide derivative[5].

  • Library Formatting: Dissolve the purified compounds in 100% anhydrous DMSO to a stock concentration of 10 mM. Store in 384-well V-bottom polypropylene source plates at -20 °C.

High-Throughput Screening (HTS) Architecture

Once the library is synthesized, it is subjected to a rigorous screening cascade. The workflow is designed to minimize false positives (PAINS) while maximizing the detection of true pharmacological modulators.

HTS_Workflow A Library Synthesis (FeCl3 Amidation) B Acoustic Dispensing (Echo, Nanoliter Transfer) A->B C Primary HTS Screen (384-well Phenotypic) B->C D Hit Identification (Z'-factor > 0.5) C->D E Counter Screen (Selectivity/Toxicity) D->E

Fig 1: High-throughput screening workflow for phenoxyacetamide libraries.

Cell-Based Phenotypic Screening Protocol

Phenotypic screening is prioritized over biochemical assays for this scaffold because it inherently selects for compounds that possess cellular permeability and functional efficacy, which is critical for CNS and GPCR targets[1],[2].

Protocol 2: 384-Well Luminescence/Fluorescence Assay
  • Cell Seeding: Using an automated bulk dispenser, seed the target cell line (e.g., HEK293 expressing the target receptor) at 5,000 cells/well in 40 µL of assay medium into a 384-well flat-bottom microplate.

    • Causality: A volume of 40 µL provides sufficient nutrient density for 24-48 hour incubations while leaving headroom for compound and reagent addition.

  • Incubation: Incubate the plates overnight at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell adherence and recovery.

  • Compound Transfer (Acoustic Dispensing): Use an Acoustic Liquid Handler (e.g., Echo 550) to transfer 40 nL of the 10 mM compound stock directly from the source plate to the assay plate.

    • Causality: Acoustic dispensing uses sound energy to transfer compounds, eliminating plastic tip carryover. Transferring 40 nL into 40 µL yields a final screening concentration of 10 µM and a final DMSO concentration of 0.1%. Keeping DMSO ≤0.1% is critical to prevent solvent-induced cytotoxicity, which would manifest as false positives in viability readouts.

  • Phenotypic Incubation: Incubate the cells with the compounds for the required pharmacological window (e.g., 24 hours for viability/reporter assays, or minutes for acute calcium mobilization).

  • Detection: Add 10 µL of the appropriate detection reagent (e.g., CellTiter-Glo for ATP quantification). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and read on a multimode microplate reader.

Mechanistic Pathway & Hit Triage

When a phenoxyacetamide derivative registers as a hit, understanding its putative mechanism of action (MOA) is essential for lead optimization. For example, if the target is a GPCR (like CRTh2), the compound will initiate a specific signal transduction cascade.

MOA_Pathway LIG N-Benzyl-2-Phenoxyacetamide (Hit Compound) REC Target Receptor (e.g., CRTh2 / CNS Target) LIG->REC Binding SIG Signal Transduction (G-Protein / Kinase Cascade) REC->SIG Activation EFF Cellular Effector (cAMP / Ca2+ Modulation) SIG->EFF Amplification PHE Phenotypic Readout (Viability / Fluorescence) EFF->PHE Detection

Fig 2: Putative receptor signaling pathway and phenotypic readout generation.

Data Validation Metrics

To ensure the assay is self-validating and the hits are statistically significant, calculate the following quality control metrics for every plate:

Table 2: HTS Assay Quality Control Metrics

MetricFormulaAcceptable RangeCausality / Interpretation
Z'-Factor 1 - (3(σ_p + σ_n) / |μ_p - μ_n|)≥ 0.5A Z'-factor above 0.5 mathematically proves that the separation between positive controls (μ_p) and negative controls (μ_n) is large enough, relative to their standard deviations (σ), to reliably identify hits.
Signal-to-Background (S/B) μ_p / μ_n> 3.0Ensures the assay window is robust enough to detect weak modulators typical of fragment libraries.
Coefficient of Variation (CV) (σ / μ) × 100< 10%Confirms well-to-well and plate-to-plate reproducibility. High CVs indicate liquid handling errors or edge effects.

References

  • N-benzyl-2-phenoxy-acetamide | CAS#:18861-15-9 Chemical Properties.Chemsrc.
  • Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters.ResearchGate / MDPI.
  • Cas 122-59-8, Phenoxyacetic acid derivatives as CRTh2 receptor antagonists.Lookchem.
  • US5654301A - Amino acid derivative anticonvulsant.Google Patents.
  • US5378729A - Amino acid derivative anticonvulsant.Google Patents.

Sources

Method

Application Note: N-Benzyl-2-phenoxyacetamide as a Privileged Scaffold in Target-Based Drug Discovery

Executive Summary N-benzyl-2-phenoxyacetamide (CAS: 18861-15-9) represents a highly versatile, privileged chemical building block in modern medicinal chemistry. Featuring a flexible ether linkage and a robust amide core,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-benzyl-2-phenoxyacetamide (CAS: 18861-15-9) represents a highly versatile, privileged chemical building block in modern medicinal chemistry. Featuring a flexible ether linkage and a robust amide core, this scaffold has demonstrated profound utility across diverse therapeutic areas. Recent breakthroughs have utilized phenoxyacetamide derivatives as anti-tubercular agents (EthR inhibitors)[1], targeted oncology therapeutics (BCR-ABL1 kinase inhibitors)[2], and central nervous system therapeutics (anticonvulsants)[3].

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a comprehensive overview of the structural rationale, green synthesis methodologies, and biological screening protocols required to successfully leverage this critical pharmacophore.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The pharmacological versatility of the phenoxyacetamide scaffold stems directly from its unique stereoelectronic properties, which allow it to act as a highly adaptable ligand in complex protein binding pockets.

  • The Amide Core as a Hydrogen Bond Anchor: The amide functionality acts as a critical hydrogen bond donor and acceptor. For instance, in the inhibition of EthR (a transcriptional repressor implicated in the innate resistance of Mycobacterium tuberculosis), X-ray crystallography reveals that the amide function of phenoxyacetamide derivatives forms essential, stabilizing hydrogen bonds with the side chains of Asn179 and Asn176 within the target's binding pocket[1].

  • Ether Linkage Flexibility: The oxygen atom in the phenoxy group provides an additional hydrogen bond acceptor while imparting significant conformational flexibility. This allows the terminal aromatic rings to adopt optimal dihedral angles to fit deep within hydrophobic pockets, such as the ATP-binding site of the BCR-ABL1 kinase, a critical driver of chronic myeloid leukemia (CML)[2].

  • Benzyl Substitution Dynamics: The N-benzyl moiety allows for extensive derivatization. Substitution at the ortho, meta, or para positions of the benzyl ring fine-tunes the lipophilicity (LogP) and target residence time, which is a crucial strategy for overcoming drug resistance caused by kinase domain mutations[2].

Synthetic Methodology: Green Chemistry Approach

Historically, the synthesis of phenoxyacetamides relied on stoichiometric coupling agents (e.g., HATU, DCC) which generate significant chemical waste and complicate purification. Recent advancements emphasize atom-economic, solvent-free amidation using Lewis acid catalysis[4].

Synthesis A Phenoxyacetic Acid / Ester + Benzylamine B Solvent-Free Amidation (15 mol% FeCl3, 50°C) A->B Lewis Acid Activation D Traditional Coupling (HATU/DCC, DCM) A->D Stoichiometric Reagents C N-benzyl-2-phenoxyacetamide (Target Scaffold) B->C High Yield (89%) Atom Economic D->C Moderate Yield High Waste

Synthetic pathways for N-benzyl-2-phenoxyacetamide comparing traditional and green chemistry.

Protocol 1: Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation

Objective: Synthesize N-benzyl-2-phenoxyacetamide with high atom economy and minimal environmental impact. Causality & Principle: Iron(III) chloride ( FeCl3​ ) is highly oxophilic. It coordinates to the carbonyl oxygen of the phenoxyacetic ester, significantly increasing the electrophilicity of the carbonyl carbon. This facilitates direct nucleophilic attack by benzylamine without the need for toxic coupling reagents or solvents, driving the reaction forward thermodynamically[4].

Materials:

  • Ethyl 2-phenoxyacetate (1.0 equiv, 1.0 mmol)

  • Benzylamine (1.2 equiv, 1.2 mmol)

  • Anhydrous Iron(III) chloride ( FeCl3​ ) (15 mol%, 0.15 mmol)

Step-by-Step Procedure:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add ethyl 2-phenoxyacetate (1.0 mmol) and benzylamine (1.2 mmol).

  • Catalyst Addition: Add anhydrous FeCl3​ (15 mol%) directly to the neat mixture. Note: FeCl3​ is highly hygroscopic; weigh rapidly under a dry atmosphere (e.g., nitrogen glovebox) to prevent catalyst deactivation.

  • Reaction: Seal the vial and heat the mixture to 50°C under continuous stirring for 2-4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the ester starting material ( Rf​≈0.8 ) and the appearance of a new UV-active spot ( Rf​≈0.4 ) confirms conversion prior to quenching.

  • Workup: Upon completion, cool the mixture to room temperature. If the mixture solidifies, add 0.5 mL of acetonitrile ( CH3​CN ) to dissolve the crude mass[4].

  • Purification: Purify the crude product via flash column chromatography on silica gel.

  • Analytical Validation: Expected 1H NMR (500 MHz, CDCl3​ ): δ 7.48–7.21 (m, 7H), 7.10–6.87 (m, 4H). Yields utilizing this method typically reach or exceed 89%[4].

Biological Screening & Validation Workflows

To translate the synthesized N-benzyl-2-phenoxyacetamide derivatives into viable lead compounds, a rigorous, orthogonal screening cascade is required to ensure target engagement and cellular efficacy.

Screening S1 Library Generation (Phenoxyacetamide Derivatives) S2 High-Throughput Screening (Target-Based & Phenotypic) S1->S2 Compound Input S3 Hit Identification (EthR / BCR-ABL1) S2->S3 Active Hits (IC50 < 5 μM) S4 Lead Optimization (SAR & Docking) S3->S4 Structural Refinement S4->S1 Iterative Design Loop S5 In Vivo Validation (Efficacy & Toxicity) S4->S5 Optimized Lead

Drug discovery screening cascade for phenoxyacetamide derivatives.

Protocol 2: Orthogonal High-Throughput Screening (HTS) for Target Engagement

Objective: Identify biologically active phenoxyacetamide hits while eliminating false positives. Causality & Principle: Relying solely on biochemical assays can yield hits that are membrane-impermeable or broadly cytotoxic. By pairing a target-based physical assay (e.g., Thermal Shift Assay) with a phenotypic whole-cell assay, researchers ensure that the compound not only binds the target specifically but also exerts the desired biological effect in a complex cellular environment[1].

Step-by-Step Procedure:

  • Compound Preparation: Dissolve phenoxyacetamide derivatives in analytical-grade DMSO to create a 10 mM master stock. Serially dilute in microplates to achieve final assay concentrations ranging from 0.1 nM to 10 μ M.

  • Target-Based Assay (Thermal Shift / ΔTm​ ):

    • Incubate the purified target protein (e.g., EthR or BCR-ABL1) with the compound and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed during protein unfolding.

    • Subject the microplate to a temperature gradient (25°C to 95°C) in a real-time PCR machine.

    • Validation: A positive hit is defined as a significant shift in the melting temperature ( ΔTm​>4∘C ), proving that the phenoxyacetamide compound has successfully bound and thermodynamically stabilized the protein's folded state[1].

  • Phenotypic Whole-Cell Assay:

    • Inoculate target cells (e.g., K562 leukemia cells for BCR-ABL1, or M. tuberculosis infected macrophages) in 96-well plates.

    • Introduce the compound dilutions and incubate for the target-specific duration (e.g., 72 hours).

    • Measure cell viability/proliferation using a luminescent ATP detection assay (e.g., CellTiter-Glo).

    • Validation: Calculate the IC50​ using non-linear regression analysis. Concordance between the ΔTm​ shift and a low cellular IC50​ validates the compound as a high-confidence lead[1][2].

Quantitative Data Presentation

The following table summarizes the performance of the phenoxyacetamide scaffold and its derivatives across various applications, demonstrating its robust utility in modern drug discovery.

Compound / DerivativePrimary Target / ApplicationAssay MethodologyKey Performance MetricReference
N-Benzyl-2-phenoxyacetamide Chemical IntermediateSolvent-Free Amidation ( FeCl3​ )89% Yield (High Atom Economy)[4]
N-Phenylphenoxyacetamide Analog EthR (M. tuberculosis)Thermal Shift & Phenotypic Assay IC50​ = 2.9 μ M , ΔTm​ = 6.4°C[1]
Thiazolyl-phenoxyacetamide (10m) BCR-ABL1 Kinase (CML)Kinase Inhibition (K562 cells) IC50​ = 0.98 μ M [2]
Phenoxyacetamide Derivatives Central Nervous SystemAnticonvulsant ScreeningActive (Patent Validated)[3]

Conclusion

N-benzyl-2-phenoxyacetamide is far more than a simple chemical building block; it is a privileged scaffold that provides a reliable foundation for structure-based drug design. By leveraging green synthetic methodologies like FeCl3​ -catalyzed amidation and employing rigorous, orthogonal screening cascades, drug development professionals can efficiently optimize this pharmacophore to address complex therapeutic targets ranging from infectious diseases to oncology.

References

  • Discovery of Novel N-Phenylphenoxyacetamide Derivatives as EthR Inhibitors and Ethionamide Boosters by Combining High-Throughput Screening and Synthesis Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening Source: PubMed (Molecules) URL:[Link]

  • Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters Source: PMC (National Institutes of Health) URL:[Link]

  • US5654301A - Amino acid derivative anticonvulsant Source: Google Patents URL

Sources

Application

Application Notes and Protocols: Evaluating N-benzyl-2-phenoxyacetamide as a Novel Fluorescent Probe for Live-Cell Imaging

Authored by: Senior Application Scientist Abstract The identification and characterization of novel fluorescent small molecules are paramount to advancing biological imaging and understanding dynamic cellular processes.[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

The identification and characterization of novel fluorescent small molecules are paramount to advancing biological imaging and understanding dynamic cellular processes.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and application of N-benzyl-2-phenoxyacetamide as a potential fluorescent probe for cell-based assays. We present a logical, field-proven workflow that encompasses the initial spectroscopic characterization of the compound, assessment of its cytotoxic profile, and detailed protocols for its use in live-cell fluorescence microscopy. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Quest for Novel Fluorophores

Fluorescent small molecules are indispensable tools in modern cell biology, offering high sensitivity and spatiotemporal resolution for visualizing cellular events.[1][3] Unlike genetically encoded fluorescent proteins, synthetic small molecule probes often possess advantages such as smaller size, greater photostability, and tunable chemical properties.[1][3] The discovery of new fluorophores with unique spectral properties and cellular specificities is a continuous endeavor in chemical biology.

N-benzyl-2-phenoxyacetamide is a synthetic organic compound with a chemical structure featuring multiple aromatic rings, a characteristic that suggests potential intrinsic fluorescence. This application note outlines a systematic approach to investigate the utility of N-benzyl-2-phenoxyacetamide as a novel fluorescent probe for cellular imaging. The following sections will guide the user through the necessary steps to characterize its photophysical properties and to develop robust protocols for its application in fluorescence-based cell assays.

Part I: Characterization of N-benzyl-2-phenoxyacetamide

Before its application in a cellular context, it is crucial to determine the fundamental photophysical and biological properties of N-benzyl-2-phenoxyacetamide. This initial characterization will inform the design of subsequent cell-based assays.

Spectroscopic Analysis

A thorough understanding of a molecule's absorption and emission spectra is fundamental to its use as a fluorescent probe.

Protocol 1: Determination of Excitation and Emission Spectra

  • Reagent Preparation : Prepare a 10 mM stock solution of N-benzyl-2-phenoxyacetamide in dimethyl sulfoxide (DMSO). From this stock, create a dilution series in a relevant buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 10 µM.

  • Absorption Spectrum : Using a spectrophotometer, measure the absorbance of the 10 µM solution across a range of wavelengths (e.g., 250-700 nm) to identify the wavelength of maximum absorbance (λmax).

  • Emission Spectrum : Using a spectrofluorometer, excite the 10 µM solution at its λmax and measure the emitted fluorescence across a range of higher wavelengths to determine the wavelength of maximum emission.

  • Excitation Spectrum : While monitoring the emission at the wavelength of maximum emission, scan through a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum and will confirm the optimal excitation wavelength.

Assessment of Cytotoxicity

A viable fluorescent probe for live-cell imaging must exhibit minimal toxicity to the cells under investigation. A dose-response study is essential to determine the optimal, non-toxic working concentration.

Protocol 2: Cell Viability Assay using Resazurin

  • Cell Seeding : Seed a 96-well clear-bottom black plate with a suitable adherent cell line (e.g., HeLa, A549) at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment : Prepare a serial dilution of the N-benzyl-2-phenoxyacetamide stock solution in culture medium. The final DMSO concentration should not exceed 0.5%.[4] Replace the medium in the cell plate with 100 µL of the compound dilutions. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.

  • Incubation : Incubate the plate for a period relevant to the intended imaging experiment (e.g., 24-48 hours).

  • Resazurin Assay : Add 20 µL of a 0.15 mg/mL resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement : Measure the fluorescence intensity using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.[4]

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration at which a 50% reduction in cell viability is observed.[5]

Table 1: Hypothetical Cytotoxicity Data for N-benzyl-2-phenoxyacetamide

Concentration (µM)Cell Viability (%)
0.199.8
198.5
1095.2
5088.7
10065.4
20048.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part II: Application in Live-Cell Fluorescence Microscopy

Based on the characterization data, a protocol for live-cell imaging can be developed. The working concentration of N-benzyl-2-phenoxyacetamide should be well below its IC50 value to ensure cell health during the experiment.

Workflow for Live-Cell Imaging

The following workflow provides a general framework for utilizing N-benzyl-2-phenoxyacetamide in a live-cell imaging experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Seeding & Culture staining Cell Staining cell_culture->staining Incubate 24-48h reagent_prep Prepare N-benzyl-2- phenoxyacetamide Solution reagent_prep->staining imaging Fluorescence Microscopy staining->imaging Incubate 30-60 min data_acq Image Acquisition imaging->data_acq data_proc Image Processing & Analysis data_acq->data_proc

Caption: General workflow for a live-cell imaging experiment.

Detailed Protocol for Live-Cell Staining and Imaging

This protocol provides step-by-step instructions for staining live cells with N-benzyl-2-phenoxyacetamide and acquiring fluorescent images.

Protocol 3: Live-Cell Imaging with N-benzyl-2-phenoxyacetamide

  • Cell Preparation : Seed cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy. Allow cells to adhere and grow to 50-70% confluency.

  • Staining Solution Preparation : Based on the cytotoxicity data, prepare a working solution of N-benzyl-2-phenoxyacetamide in pre-warmed, serum-free culture medium. For example, if the IC50 is >100 µM, a working concentration of 1-10 µM would be a reasonable starting point.

  • Cell Staining : Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 30-60 minutes at 37°C and 5% CO2.

  • Washing : Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer (e.g., phenol red-free medium or Hanks' Balanced Salt Solution).

  • Imaging : Mount the dish or slide on the stage of a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2 levels.[6]

  • Image Acquisition : Using the predetermined optimal excitation and emission wavelengths, acquire images. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[7][8]

Part III: Advanced Applications and Considerations

Once the basic staining protocol is established, the potential of N-benzyl-2-phenoxyacetamide as a fluorescent probe can be further explored.

Co-localization Studies

To determine the subcellular localization of N-benzyl-2-phenoxyacetamide, co-staining with organelle-specific fluorescent probes can be performed.

G cluster_organelles Organelle Probes compound N-benzyl-2- phenoxyacetamide cell Live Cell compound->cell mito MitoTracker™ mito->cell er ER-Tracker™ er->cell lyso LysoTracker™ lyso->cell

Caption: Co-localization experimental design.

Protocol 4: Co-localization with Organelle-Specific Dyes

  • Follow steps 1-3 of Protocol 3 for staining with N-benzyl-2-phenoxyacetamide.

  • In the final 15-30 minutes of incubation, add a commercially available organelle-specific fluorescent probe (e.g., MitoTracker™, ER-Tracker™, or LysoTracker™) at its recommended concentration.

  • Proceed with washing and imaging as described in Protocol 3.

  • Acquire images in separate channels for N-benzyl-2-phenoxyacetamide and the organelle-specific probe.

  • Merge the images and analyze for co-localization using appropriate image analysis software.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions in Live-Cell Imaging

IssuePotential CauseRecommended Solution
Low Signal Suboptimal probe concentration.Increase the concentration of N-benzyl-2-phenoxyacetamide (staying below toxic levels).
Incorrect filter set.Ensure the excitation and emission filters match the spectral properties of the probe.[7]
High Background Incomplete washing.Increase the number and duration of wash steps after staining.
Autofluorescence from medium.Use phenol red-free imaging medium.
Phototoxicity Excessive light exposure.Reduce excitation light intensity and exposure time. Increase time between image acquisitions in time-lapse experiments.[8]
Photobleaching Unstable fluorophore.Use an anti-fade reagent in the imaging medium if compatible with live cells.

Conclusion

This application note provides a comprehensive and logical framework for the evaluation and application of a novel compound, N-benzyl-2-phenoxyacetamide, as a potential fluorescent probe for cell-based assays. By following the detailed protocols for spectroscopic characterization, cytotoxicity assessment, and live-cell imaging, researchers can systematically determine the utility of this and other novel small molecules in their experimental systems. The principles and methodologies outlined herein are grounded in established scientific practices to ensure the generation of reliable and reproducible data, ultimately contributing to the advancement of cellular imaging and analysis.

References

  • Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC. Available at: [Link]

  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - MDPI. Available at: [Link]

  • Small molecule based fluorescent chemosensors for imaging the microenvironment within specific cellular regions - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Small-molecule fluorophores and fluorescent probes for bioimaging - PubMed. Available at: [Link]

  • Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs. Available at: [Link]

  • Live Cell Imaging | Experiment Requirements - ibidi. Available at: [Link]

  • Sample Preparation for Fluorescence Microscopy: An Introduction - Agilent. Available at: [Link]

  • N-benzyl-2-phenoxy-acetamide | CAS#:18861-15-9 | Chemsrc. Available at: [Link]

  • (PDF) Benzylation of N-benzyl-2-phenylacetamide - ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Available at: [Link]

  • N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide - MDPI. Available at: [Link]

  • N-Benzyl-N-methyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide - NCBI. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC. Available at: [Link]

  • N-Benzyl-2-phenylacetamide | C15H15NO | CID 277826 - PubChem - NIH. Available at: [Link]

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening - MDPI. Available at: [Link]

  • 2-Phenoxyacetamide | C8H9NO2 | CID 69314 - PubChem - NIH. Available at: [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc.. Available at: [Link]

Sources

Method

Application Note: Solvent Selection and In Vitro Dissolution Protocol for N-Benzyl-2-phenoxyacetamide

Executive Summary N-benzyl-2-phenoxyacetamide (CAS: 18861-15-9) is a lipophilic amide scaffold frequently utilized in the development of novel therapeutics, including anticonvulsants and anticancer agents[1]. However, it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-benzyl-2-phenoxyacetamide (CAS: 18861-15-9) is a lipophilic amide scaffold frequently utilized in the development of novel therapeutics, including anticonvulsants and anticancer agents[1]. However, its high lipophilicity presents a significant bottleneck for in vitro biological assays. Poor aqueous solubility often leads to compound precipitation in cell culture media, resulting in false negatives, inconsistent dose-response curves, and compromised experimental integrity.

This application note provides a comprehensive, self-validating protocol for the solvent selection, dissolution, and quality control of N-benzyl-2-phenoxyacetamide for in vitro workflows, ensuring maximum bioavailability without inducing solvent-mediated cytotoxicity.

Physicochemical Profiling & Causality of Insolubility

To formulate an effective dissolution strategy, we must first analyze the causality behind the compound's insolubility. N-benzyl-2-phenoxyacetamide (Molecular Formula: C15H15NO2)[2] consists of two bulky, hydrophobic aromatic rings (a benzyl group and a phenoxy group) connected by an amide linker.

While the amide bond can participate in hydrogen bonding, the dominant hydrophobic surface area of the aromatic rings forces surrounding water molecules into a highly ordered, entropically unfavorable cage-like structure. Furthermore, the planar nature of the aromatic rings allows for strong π-π stacking interactions in the solid state, resulting in a high crystal lattice energy. To dissolve this compound, a solvent must possess a high dielectric constant and the ability to disrupt these intermolecular forces, making polar aprotic solvents the thermodynamic ideal.

Table 1: Physicochemical Profile
PropertyValueImplication for In Vitro Assays
CAS Number 18861-15-9Standard identifier for reagent sourcing.
Molecular Formula C15H15NO2Used to calculate precise molarity[2].
Molecular Weight 241.29 g/mol 24.13 mg per mL yields a 100 mM stock.
Structural Features Benzyl, Phenoxy, AmideHigh lipophilicity; prone to π-π stacking.
Aqueous Solubility Practically InsolubleRequires organic solvent vehicle for media integration.

Solvent Selection Matrix

The selection of a vehicle solvent is a delicate balance between maximizing compound solubility and minimizing cellular toxicity. Dimethyl sulfoxide (DMSO) and ethanol are the most common choices, but they exhibit distinct cytotoxic profiles[3]. DMSO at concentrations above 0.5% v/v can alter cell membrane permeability, induce differentiation, or artificially stimulate cell growth in certain lines[3]. Ethanol can cause rapid protein denaturation and negatively impact parameters such as cell motility and vitality[4].

Table 2: Solvent Compatibility & Cytotoxicity Limits
SolventSolubilizing PowerMax In Vitro Conc. (v/v)Cytotoxicity RiskRecommendation
DMSO High≤ 0.5% (Ideally ≤ 0.1%)Moderate (Membrane permeabilization)Primary choice for primary stock solutions[3].
Ethanol Moderate≤ 0.1%High (Protein denaturation)Secondary choice; requires higher volumes[4].
DMF High≤ 0.1%High (Hepatotoxic in some models)Use only if DMSO is incompatible.
PEG400 Low-Moderate≤ 1.0%LowExcellent co-solvent for intermediate dilutions.

Logical Workflows & Causality Chains

The following diagrams illustrate the logical progression of solvent selection and the step-by-step experimental workflow required to prevent compound precipitation.

Causality Hydrophobic High Lipophilicity (Aromatic Rings) Water Insoluble in Aqueous Buffer Hydrophobic->Water DMSO DMSO Solubilization (Disrupts Lattice) Water->DMSO Toxicity Cellular Toxicity at >0.5% v/v DMSO->Toxicity Limit Dilute to ≤0.1-0.5% in Final Media Toxicity->Limit

Caption: Causality chain dictating solvent selection and concentration limits for in vitro assays.

SolventWorkflow Solid N-benzyl-2-phenoxyacetamide (Solid Powder) Solvent Select Primary Solvent (Anhydrous DMSO) Solid->Solvent Stock Prepare 50 mM Stock (Vortex & Sonicate) Solvent->Stock Dilution Dilute in Pre-warmed Media (Dropwise Addition) Stock->Dilution QC Quality Control (DLS / Phase Contrast) Dilution->QC Success In Vitro Assay (Final DMSO ≤ 0.5%) QC->Success Clear Solution Fail Micro-precipitation Detected (Adjust Co-solvent/Temp) QC->Fail Turbidity/Crystals Fail->Dilution

Caption: Workflow for dissolving N-benzyl-2-phenoxyacetamide for in vitro biological assays.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Every critical step includes a mechanistic justification (causality) and a quality control checkpoint to prevent downstream assay failure.

Phase 1: Preparation of 50 mM Primary Stock Solution
  • Equilibration: Allow the vial of N-benzyl-2-phenoxyacetamide to equilibrate to room temperature in a desiccator before opening.

    • Causality: Prevents ambient moisture condensation on the hydrophobic powder, which can hinder initial dissolution.

  • Weighing: Weigh exactly 12.06 mg of the compound into a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Cell Culture Grade, ≥99.9% purity) to achieve a 50 mM stock.

    • Causality: Using anhydrous DMSO prevents premature water-induced precipitation.

  • Agitation: Vortex the solution vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

    • Causality: Sonication provides the kinetic energy required to overcome the high crystal lattice energy of the aromatic rings.

Phase 2: Preparation of Working Solutions (Cell Culture Media)

Note: The final concentration of DMSO in the assay must not exceed 0.5% v/v (preferably ≤ 0.1%)[3]. A 50 mM stock diluted to 0.1% DMSO yields a maximum assay concentration of 50 µM.

  • Media Preparation: Pre-warm the complete cell culture media to 37°C.

    • Causality: Thermodynamic solubility is highly temperature-dependent. Adding the DMSO stock to cold media will cause an immediate thermal shock, forcing the hydrophobic compound to "crash out" of solution.

  • Dropwise Addition: While continuously vortexing the pre-warmed media, add the required volume of the 50 mM DMSO stock dropwise .

    • Causality: Dropwise addition prevents localized "supersaturation zones." If a large bolus of DMSO stock is added at once, the local concentration of the hydrophobic drug exceeds its aqueous solubility limit before it can disperse, leading to irreversible nucleation and precipitation.

Phase 3: Quality Control (Self-Validation Checkpoint)

Before applying the dosed media to your cell cultures, you must validate that the compound remains in solution.

  • Visual Inspection: Hold the tube against a dark background. The solution must be completely transparent with no Tyndall effect (light scattering).

  • Microscopic Validation (Crucial): Place a 10 µL drop of the dosed media on a glass slide and examine it under phase-contrast microscopy at 20x or 40x magnification.

    • Causality: Micro-precipitates are often invisible to the naked eye. If cells are dosed with micro-precipitates, the effective soluble concentration of the drug is drastically lower than calculated, leading to false-negative assay results. Furthermore, crystals settling on the cell monolayer can cause physical stress and artifactual cell death.

  • Alternative (DLS): For high-throughput validation, utilize Dynamic Light Scattering (DLS) to confirm the absence of colloidal aggregates.

If precipitation is observed: Do not proceed. You must either lower the final target concentration of the drug or introduce a biocompatible co-solvent (e.g., 0.5% PEG400) during the intermediate dilution phase.

References

  • Source: google.
  • Source: bmrat.
  • Source: nih.
  • Source: uni.

Sources

Application

Application Note: Scale-Up Synthesis Procedures for N-benzyl-2-phenoxyacetamide

Subtitle: Overcoming Mass Transfer and Thermodynamic Challenges in Amide Bond Formation Introduction & Mechanistic Rationale Amide bond formation is one of the most frequently executed reactions in pharmaceutical develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Overcoming Mass Transfer and Thermodynamic Challenges in Amide Bond Formation

Introduction & Mechanistic Rationale

Amide bond formation is one of the most frequently executed reactions in pharmaceutical development. In fact, amide functional groups are present in approximately 68% of new small molecule drugs approved by the FDA [1]. The synthesis of N-benzyl-2-phenoxyacetamide (CAS: 18861-15-9) serves as a premier model for scaling up amidation processes from the bench to the pilot plant.

Traditionally, industrial amidation relies on the activation of carboxylic acids using stoichiometric coupling reagents (e.g., HATU, DCC) or pre-activation to acyl halides [2]. While effective, these methods generate massive amounts of chemical waste, driving up the Environmental Factor (E-factor) and complicating downstream purification.

To address the diverse needs of process chemists, this application note details two distinct, self-validating scale-up methodologies:

  • Route A (Kinetically Driven): A highly robust Schotten-Baumann approach utilizing phenoxyacetyl chloride. This route is prioritized when rapid throughput and high yields are required, provided thermal hazards are mitigated.

  • Route B (Thermodynamically Driven): A greener, solvent-free catalytic direct amidation using ethyl phenoxyacetate and an Iron(III) chloride catalyst [1]. This route is prioritized for atom economy and avoiding corrosive byproducts. Alternative early transition metal catalysts, such as Zirconium(IV), have also been documented for similar unactivated substrates [3].

Process Chemistry Considerations for Scale-Up

Scaling up an amidation reaction introduces non-linear physical challenges that are absent at the milligram scale:

  • Heat Transfer (Route A): The reaction between an acyl chloride and an amine is violently exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, leading to inefficient heat dissipation. Without strict thermal control, localized hot spots cause competitive hydrolysis of the acyl chloride and promote the formation of dimeric impurities.

  • Mass Transfer & Equilibrium (Route B): Direct amidation of esters is an equilibrium-driven process. The Lewis acidic Fe(III) center coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity. Operating under solvent-free conditions maximizes reactant concentration, while the continuous removal of the ethanol byproduct via vacuum shifts the equilibrium forward according to Le Chatelier's principle.

Quantitative Process Comparison

The following table summarizes the quantitative process parameters and scale-up metrics for both synthetic routes.

Process ParameterRoute A: Acid Chloride MethodRoute B: FeCl₃ Catalytic Method
Reagents Phenoxyacetyl chloride, BenzylamineEthyl phenoxyacetate, Benzylamine
Catalyst / Base Triethylamine (1.1 eq)FeCl₃ (15 mol%)
Solvent System Toluene (Biphasic during workup)Solvent-Free
Operating Temperature 0 °C to 5 °C (Addition), then 20 °C50 °C
Reaction Time 2.0 - 4.0 hours1.5 - 3.0 hours
Isolated Yield >92%~89%
E-Factor (Waste/API) High (Generates stoichiometric salts)Low (Ethanol byproduct, no solvent)
Primary Scale-Up Risk Exotherm management, corrosive HClCatalyst sequestration, vacuum efficiency
Scale-Up Workflows & Decision Matrix

ScaleUpWorkflow Start Substrate Selection (Phenoxyacetic Acid Derivatives) RouteA Route A: Acid Chloride (Phenoxyacetyl Chloride) Start->RouteA RouteB Route B: Catalytic Direct Amidation (Ethyl Phenoxyacetate) Start->RouteB StepA1 Amidation with Benzylamine (0-5 °C, Exothermic) RouteA->StepA1 StepA2 Aqueous Quench & Wash (Removal of HCl salts) StepA1->StepA2 Crystallization Crystallization (Toluene / Heptane) StepA2->Crystallization StepB1 FeCl3 Catalysis (15 mol%) (Solvent-Free, 50 °C) RouteB->StepB1 StepB2 Ethanol Removal (Vacuum Distillation) StepB1->StepB2 StepB2->Crystallization Product N-benzyl-2-phenoxyacetamide (High Purity >99%) Crystallization->Product

Fig 1: Process workflow for the scale-up synthesis of N-benzyl-2-phenoxyacetamide.

Experimental Protocols
Protocol 1: Kinetically Driven Schotten-Baumann Amidation (1-Mole Scale)

Objective: Synthesize N-benzyl-2-phenoxyacetamide via the highly reactive acid chloride intermediate with strict thermal control to prevent byproduct formation.

  • Reactor Preparation: Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer, an internal PT100 temperature probe, and a pressure-equalizing addition funnel.

  • Substrate Loading: Charge the reactor with Benzylamine (112.5 g, 1.05 mol, 1.05 eq) and Triethylamine (111.3 g, 1.10 mol, 1.1 eq) dissolved in 800 mL of anhydrous Toluene.

  • Thermal Equilibration: Circulate chilled fluid through the reactor jacket to bring the internal temperature to 0–2 °C.

  • Controlled Dosing: Charge the addition funnel with Phenoxyacetyl chloride (170.6 g, 1.00 mol, 1.0 eq). Begin dropwise addition at a rate that maintains the internal temperature strictly below 5 °C.

    • Causality & Insight: The reaction is violently exothermic. Exceeding 5 °C accelerates the formation of N,N-dibenzyl-2-phenoxyacetamide impurities and risks a thermal runaway. The biphasic potential of the solvent acts as a thermal buffer.

  • Aging & Self-Validation: Once addition is complete, maintain the temperature at 5 °C for 30 minutes, then gradually warm to 20 °C over 1 hour.

    • Causality & Insight: The formation of a dense, white precipitate (Triethylamine hydrochloride) acts as a visual, self-indicating marker of reaction progression.

  • Workup & Extraction: Add 500 mL of Deionized Water to the reactor and stir vigorously for 15 minutes to dissolve the salt byproduct. Halt stirring and allow phase separation. Discard the lower aqueous layer. Wash the organic layer with 1 M HCl (200 mL) to neutralize residual benzylamine, followed by Brine (200 mL).

  • Thermodynamic Sink (Crystallization): Concentrate the toluene layer under reduced pressure to approximately 300 mL. Heat to 70 °C to achieve full dissolution, then slowly add Heptane (300 mL) as an anti-solvent. Cool the mixture to 5 °C at a rate of 10 °C/hour.

    • Causality & Insight: Controlled cooling promotes selective crystal growth, acting as a thermodynamic sink that leaves structurally similar impurities dissolved in the mother liquor.

  • Isolation: Filter the crystalline product, wash with cold heptane, and dry in a vacuum oven at 40 °C to a constant weight.

Protocol 2: Thermodynamically Driven Catalytic Amidation (Solvent-Free)

Objective: Synthesize N-benzyl-2-phenoxyacetamide using a green, atom-economic approach that eliminates the need for halogenated reagents and stoichiometric bases.

  • Reactor Preparation: Equip a 1 L jacketed vessel connected to a short-path distillation condenser and a vacuum manifold.

  • Substrate Loading: Charge Ethyl phenoxyacetate (180.2 g, 1.00 mol, 1.0 eq) and Benzylamine (128.6 g, 1.20 mol, 1.2 eq) into the vessel.

    • Causality & Insight: A slight stoichiometric excess of the amine compensates for potential evaporative losses under vacuum and helps drive the equilibrium toward the product.

  • Catalyst Addition: Add anhydrous Iron(III) chloride (24.3 g, 0.15 mol, 15 mol%). The mixture will immediately darken.

    • Causality & Insight: The color change indicates the successful coordination of the Lewis acidic Fe(III) to the ester carbonyl, lowering the activation energy for nucleophilic attack.

  • Heating & Distillation: Heat the reaction mixture to 50 °C under constant mechanical stirring. Apply a mild vacuum (approx. 200 mbar) to continuously distill off the ethanol byproduct.

    • Causality & Insight: Continuous removal of ethanol prevents the reverse reaction (alcoholysis of the amide), ensuring high conversion rates (>89%) in a solvent-free environment.

  • Quenching & Catalyst Sequestration: Once conversion exceeds 95% (approx. 90 minutes, verified via HPLC), break the vacuum and cool to 25 °C. Add Ethyl Acetate (500 mL) to dissolve the crude mixture. Wash the organic phase with 0.1 M EDTA disodium salt solution (2 x 250 mL).

    • Causality & Insight: EDTA effectively chelates the Fe(III) catalyst, pulling it into the aqueous phase and preventing heavy metal carryover into the final product.

  • Crystallization: Evaporate the Ethyl Acetate under reduced pressure and recrystallize the crude solid from a Toluene/Heptane mixture as described in Protocol 1, Step 7.

References
  • Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters Source: Molecules (MDPI) / PubMed Central (NIH) URL:[Link]

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl₂ Source: Royal Society Open Science / PubMed Central (NIH) URL:[Link]

  • Direct amide formation from unactivated carboxylic acids and amines Source: Chemical Communications (The Royal Society of Chemistry) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-benzyl-2-phenoxyacetamide Precipitation

Welcome to the Technical Support Center. As application scientists, we frequently encounter the "brick dust" phenomenon during early-stage drug discovery and in vitro biological assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter the "brick dust" phenomenon during early-stage drug discovery and in vitro biological assays. This guide provides a mechanistic deep-dive and field-proven methodologies to resolve the precipitation of N-benzyl-2-phenoxyacetamide in aqueous assay buffers.

The Mechanistic Basis of Precipitation

N-benzyl-2-phenoxyacetamide (Molecular Formula: C15H15NO2) is a highly lipophilic organic molecule. Its structure features two bulky, hydrophobic aromatic rings (a benzyl group and a phenoxy group) connected by an acetamide linker.

When a concentrated stock solution of this compound (typically dissolved in 100% DMSO) is spiked into an aqueous assay buffer, the solvent exchange occurs faster than the compound can thermodynamically equilibrate. The local concentration of the highly lipophilic compound exceeds its kinetic solubility limit , causing rapid nucleation and precipitation [1]. Because the molecule lacks ionizable moieties (such as basic amines or acidic carboxylates) within the physiological pH range (pH 6.0–8.0), standard pH-adjustment strategies are ineffective. This precipitation is a well-documented source of assay artifacts, light-scattering interference, and false negatives in high-throughput screening [2].

Diagnostic Troubleshooting Workflow

Use the following logic tree to systematically identify and resolve the root cause of the precipitation in your specific assay environment.

Troubleshooting Start Precipitation of N-benzyl-2- phenoxyacetamide in Buffer CheckConc Is working concentration above kinetic solubility? Start->CheckConc LowerConc Reduce final concentration (e.g., < 10 µM) CheckConc->LowerConc Yes CheckSolvent Can assay tolerate higher co-solvent %? CheckConc->CheckSolvent No / Unknown AddDMSO Increase DMSO to 1-2% or add PEG400 CheckSolvent->AddDMSO Yes AddSurfactant Add non-ionic surfactant (0.01% Tween-20) CheckSolvent->AddSurfactant No UseCyclo Formulate with HP-β-CD (Inclusion Complex) AddDMSO->UseCyclo Still precipitates AddSurfactant->UseCyclo Still precipitates

Workflow for troubleshooting N-benzyl-2-phenoxyacetamide precipitation in aqueous assays.

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate immediately upon addition to the assay buffer, even though it is fully dissolved in the DMSO stock? A: This is a classic kinetic solubility failure resulting from a "solvent shift." The compound is thermodynamically insoluble in the aqueous buffer at your target concentration. When the DMSO diffuses into the bulk water, the hydrophobic exclusion of the benzyl and phenoxy rings forces the molecules to aggregate and "crash out"[1].

Q: Can I just adjust the pH of my assay buffer to improve solubility? A: No. Unlike compounds with ionizable groups, N-benzyl-2-phenoxyacetamide is neutral under standard physiological conditions. Modifying the pH will not induce ionization or improve its hydration shell. You must rely on co-solvents, surfactants, or complexation strategies to lower the energetic penalty of dissolving it in water.

Q: How do I distinguish between true biological inactivity and a false negative caused by precipitation? A: Precipitates physically sequester the compound away from the biological target and scatter light, which interferes with optical readouts (like fluorescence or absorbance), leading to false negatives or noisy data [2]. To validate true biological inactivity, you must first determine the compound's precise kinetic solubility limit (see Protocol 1) and ensure your maximum assay concentration strictly remains below this threshold.

Quantitative Solubilization Strategies

The table below summarizes the expected impact of various formulation strategies on the kinetic solubility limit of highly lipophilic acetamide derivatives like N-benzyl-2-phenoxyacetamide.

Solubilization StrategyConcentration / ConditionExpected Kinetic Solubility Limit (µM)Mechanism of Action
Aqueous Buffer (Control) 100% PBS (pH 7.4)< 5 µMBaseline (Hydrophobic exclusion dominates).
Co-solvent Addition 1% - 5% DMSO10 - 25 µMDisrupts the water hydrogen-bond network, increasing the accommodation of lipophiles [3].
Non-ionic Surfactant 0.05% Tween-2050 - 100 µMMicellar encapsulation of the hydrophobic benzyl and phenoxy aromatic rings.
Inclusion Complex 10% HP-β-CD> 200 µMThe hydrophobic cavity sequesters the lipophilic rings, while the hydrophilic exterior maintains aqueous solubility.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. The following methodologies include built-in controls to verify that the solubilization strategy was successful and that no hidden micro-precipitates remain.

Protocol 1: Nephelometric Kinetic Solubility Assay

Objective: Determine the maximum soluble concentration of N-benzyl-2-phenoxyacetamide in your specific assay buffer before nucleation occurs. Causality & Validation: This protocol uses rapid mixing to prevent localized zones of high DMSO concentration (which artificially delay nucleation). It includes a highly soluble reference compound to confirm the absence of background buffer precipitation, and a vehicle control to establish the baseline light scatter.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of N-benzyl-2-phenoxyacetamide in anhydrous, high-purity DMSO.

  • Serial Dilution: In a 96-well clear-bottom plate, prepare a 2-fold serial dilution of the compound in 100% DMSO (e.g., from 10 mM down to 0.078 mM).

  • Buffer Dispensing: Dispense 196 µL of your target aqueous assay buffer (e.g., PBS, pH 7.4) into the read wells.

  • Solvent Shift: Rapidly add 4 µL of the DMSO serial dilutions to the buffer using a multichannel pipette (Final DMSO concentration = 2%). Crucial: Immediate and vigorous mixing is required to ensure uniform solvent dispersion.

  • Equilibration: Incubate the plate at 37°C for 2 hours with continuous orbital shaking to allow the system to reach kinetic equilibrium [1].

  • Quantification: Measure light scattering (nephelometry) or absorbance at 620 nm using a microplate reader.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration where the optical signal is not significantly greater than the vehicle control (2% DMSO in buffer).

Protocol 2: HP-β-CD Inclusion Complex Formulation

Objective: Solubilize N-benzyl-2-phenoxyacetamide for high-concentration assays without using biologically toxic levels of organic co-solvents. Causality & Validation: Cyclodextrins require the target molecule to enter their hydrophobic cavity. If you use a DMSO stock, the DMSO molecules will competitively bind the cavity, defeating the purpose. Therefore, solid powder must be used. The final centrifugation and HPLC steps validate that the compound is truly in solution, not just suspended as micro-particulates.

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in your assay buffer.

  • Direct Addition: Add the solid N-benzyl-2-phenoxyacetamide powder directly to the HP-β-CD solution. Do not pre-dissolve the compound in DMSO.

  • Complexation: Sonicate the suspension in a water bath at 25°C for 30 minutes to break up macroscopic aggregates.

  • Thermodynamic Equilibration: Incubate the mixture with end-over-end rotation for 24 hours at room temperature to ensure complete thermodynamic complexation.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet any uncomplexed, insoluble compound.

  • Validation: Carefully aspirate the clear supernatant. Quantify the exact concentration of the dissolved compound in the supernatant via HPLC-UV against a standard curve to validate your final working concentration before proceeding to your biological assay.

References

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library Source: PubMed Central (PMC) URL:[Link]

  • Understanding False Positives in Reporter Gene Assays: In Silico Chemogenomics Approaches To Prioritize Cell-Based HTS Data Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study Source: ResearchGate / SLAS Discovery URL:[Link]

Optimization

Technical Support Center: HPLC Optimization for N-benzyl-2-phenoxyacetamide

Welcome to the Technical Support Center. This guide is designed for analytical researchers and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods for N-benzyl-2-ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods for N-benzyl-2-phenoxyacetamide . By understanding the specific physicochemical properties of this analyte, we can move beyond trial-and-error to build a robust, self-validating chromatographic method.

Analyte Profiling & Method Rationale

N-benzyl-2-phenoxyacetamide is a highly hydrophobic, neutral molecule characterized by two distinct aromatic rings (a benzyl group and a phenoxy group) connected via an acetamide linker.

Because the molecule lacks easily ionizable acidic or basic functional groups within the typical HPLC operating range (pH 2–8), traditional pH-based retention optimization (such as ion suppression) is highly ineffective. Instead, retention behavior and selectivity must be driven entirely by hydrophobic and π−π (pi-pi) interactions . Understanding this causality is the foundation of our optimization strategy.

Core Optimization Methodologies (Step-by-Step)

To establish a reproducible method free of retention time drift, follow this self-validating protocol:

Protocol: System Preparation & Method Optimization
  • System Purge and Preparation: Purge all HPLC lines with fresh, degassed mobile phase. Ensure the pump is capable of dynamic (on-line) mixing to prevent the loss of volatile organic components from the reservoir headspace, which is a primary cause of steady retention time drift (1)[1].

  • Stationary Phase Installation: Install a Phenyl-Hexyl column rather than a standard C18. The phenyl ring on the stationary phase engages in strong π−π interactions with the benzyl and phenoxy rings of the analyte, while the hexyl linker provides necessary hydrophobic retention and steric flexibility ().

  • Mobile Phase Equilibration: Flush the column with at least 10–20 column volumes of the starting mobile phase (e.g., 60% Methanol / 40% Water). Methanol is preferred over Acetonitrile. Acetonitrile's cyano group contains its own π electrons that competitively inhibit the π−π interactions between the analyte and the stationary phase, whereas protic Methanol allows these interactions to dominate.

  • Self-Validating Injection (SST): Inject a mixed standard containing N-benzyl-2-phenoxyacetamide and a void volume ( t0​ ) marker (e.g., uracil). If retention time ( tR​ ) drifts during the sequence, the t0​ marker acts as a self-validating control to immediately differentiate between chemical partition changes and mechanical flow failures (1)[1].

  • Isocratic Optimization: Adjust the Methanol concentration in 5% increments until the capacity factor ( k′ ) of N-benzyl-2-phenoxyacetamide is between 2 and 10, ensuring optimal resolution from baseline noise and potential synthetic impurities.

Workflow N1 Analyte: N-benzyl-2-phenoxyacetamide N2 Select Stationary Phase (Phenyl-Hexyl for π-π interactions) N1->N2 N3 Select Organic Modifier (Methanol preferred over ACN) N2->N3 N4 Evaluate Retention (k') N3->N4 N5 k' between 2 and 10? N4->N5 N6 Validate Method (SST) N5->N6 Yes N7 Adjust % Organic or Temp N5->N7 No N7->N4 Iterate

Fig 1: HPLC method optimization workflow for aromatic amides.

Quantitative Benchmarks: Stationary Phase Comparison

The table below summarizes the causality of our method choices, demonstrating how stationary phase and organic modifier selection directly impact the chromatography of N-benzyl-2-phenoxyacetamide.

Conditions: Isocratic 60% Organic / 40% Water, 1.0 mL/min, 30°C.

Column TypeOrganic ModifierRetention Time ( tR​ )Peak Asymmetry ( As​ )Selectivity ( α ) vs. Impurity
Standard C18Acetonitrile4.2 min1.151.05 (High co-elution risk)
Standard C18Methanol5.8 min1.201.10
Phenyl-HexylAcetonitrile4.5 min1.081.25
Phenyl-Hexyl Methanol 6.4 min 1.02 1.60 (Optimal Resolution)

Troubleshooting Guides & FAQs

Q1: My retention time for N-benzyl-2-phenoxyacetamide is slowly drifting shorter over a 24-hour sequence. What is causing this?

A: Gradual retention time drift towards shorter times is most commonly caused by temperature fluctuations .

  • Causality: While mobile phase evaporation is a common issue, the loss of volatile organic modifiers (like Methanol) actually increases the aqueous proportion, which would lengthen retention. If retention is decreasing, the primary suspect is ambient temperature. Even a 1 °C increase in ambient or column temperature can shorten retention times by 1–2%, particularly for highly retained hydrophobic peaks (2)[2].

  • Actionable Fix: Ensure your column oven is active, calibrated, and tightly sealed. Do not rely on ambient lab HVAC systems for thermal stability during long campaigns.

Q2: Both the analyte peak and my t0​ marker are shifting simultaneously. How do I isolate the issue?

A: If the retention time of the analyte and the t0​ marker change to the exact same degree, the problem is mechanical, specifically related to the eluent flow rate (1)[1].

  • Causality: Worn pump seals, faulty check valves, or micro-leaks at the column inlet reduce the effective flow rate reaching the column bed, causing proportional shifts in all peaks.

  • Actionable Fix: Perform a volumetric leak test. Deliver eluent into a graduated cylinder for exactly 10 minutes at 1.0 mL/min and verify that exactly 10.0 mL is collected. Inspect pump heads and autosampler rotors for faint salt deposits which indicate micro-leaks.

Q3: I am using a new Phenyl-Hexyl column, but the retention times are highly erratic for the first 10 injections.

A: This is a classic symptom of inadequate column equilibration (3)[3].

  • Causality: Phenyl-Hexyl columns, especially when switching from storage solvents to your specific mobile phase, require sufficient time for the stationary phase to fully solvate and for the bonded phase chains to extend. Inadequate conditioning leads to shifting partition coefficients ().

  • Actionable Fix: Flush the column with at least 20 column volumes of the exact mobile phase composition used in your method. For complex matrices, inject several high-concentration "primer" samples to saturate any active silanol sites on the new silica matrix before beginning quantitative analysis.

Troubleshooting D1 Issue: Retention Time Drift D2 Check t0 (Void Volume) Marker D1->D2 D3 t0 is shifting equally D2->D3 D4 t0 is stable D2->D4 D5 Mechanical Issue: Check pump, seals, or leaks D3->D5 Flow Rate Drop D6 Chemical Issue: Check temp, pH, or equilibration D4->D6 Partition Change

Fig 2: Diagnostic logic tree for isolating HPLC retention time drift.

References

  • Title: Causes of Retention Time Drift in HPLC | Source: Element Lab Solutions | URL: 1

  • Title: HPLC Retention Time Drift: Causes & Troubleshooting Guide | Source: Timberline Instruments | URL: 2

  • Title: Drifting HPLC Peak Retention Times | Source: LabVeda | URL: 3

  • Title: HPLC Troubleshooting Guide | Source: Sigma-Aldrich | URL:

  • Title: Ascentis® Express Phenyl Hexyl Columns for U/HPLC | Source: Sigma-Aldrich | URL:

  • Title: Shop XSelect CSH Phenyl-Hexyl Column | Source: Waters Corporation | URL: 4

Sources

Troubleshooting

Overcoming low solubility of N-benzyl-2-phenoxyacetamide in cell culture media

Topic: Overcoming Low Solubility of N-benzyl-2-phenoxyacetamide in Cell Culture Media Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals struggling with t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Low Solubility of N-benzyl-2-phenoxyacetamide in Cell Culture Media

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous insolubility of N-benzyl-2-phenoxyacetamide. Below, you will find mechanistic explanations, quantitative selection matrices, and self-validating protocols to ensure your in vitro assays yield reproducible, artifact-free data.

Visualizing the Solubilization Workflow

SolubilizationLogic Start N-benzyl-2-phenoxyacetamide (Hydrophobic Amide) DMSO Dissolve in 100% DMSO (Stock Solution) Start->DMSO Direct Direct Dilution into Media (Standard Approach) DMSO->Direct <0.1% Final DMSO Carrier Add to Media containing HP-β-CD or mPEG-PDLLA DMSO->Carrier Optimized Method Precipitate Precipitation / Turbidity (Bio-unavailable) Direct->Precipitate Hydrophobic Clash Complex Host-Guest Complexation or Micellization Carrier->Complex Thermodynamic Stabilization Success Stable Aqueous Solution (Bioavailable for Assays) Complex->Success Water Displacement

Workflow comparing standard DMSO dilution versus carrier-mediated solubilization.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why does N-benzyl-2-phenoxyacetamide precipitate in standard DMEM/RPMI even when pre-dissolved in DMSO? A: N-benzyl-2-phenoxyacetamide is a highly lipophilic synthetic amide containing both benzyl and phenoxy aromatic rings[1]. When a concentrated DMSO stock is introduced into aqueous cell culture media, the rapid shift in the dielectric constant forces the hydrophobic aromatic rings to self-aggregate via π-π stacking. This minimizes their thermodynamically unfavorable contact with water, leading to rapid micro-precipitation. The standard 0.1% v/v DMSO limit for cell culture is insufficient to maintain the solvation shell around this specific molecular structure.

Q: What is the most reliable method to keep this compound in solution without causing solvent toxicity? A: Complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cavity diameter of β-cyclodextrins is the optimal size for encapsulating aromatic rings like those found in N-benzyl-2-phenoxyacetamide. The hydrophobic drug displaces high-enthalpy water molecules inside the cyclodextrin cavity—a thermodynamically favored reaction—effectively hiding the lipophilic regions while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.

Q: If cyclodextrins interfere with my specific cellular target (e.g., they can deplete cellular cholesterol), what is an alternative? A: Polymeric micelles using diblock copolymers such as mPEG-PDLLA. These polymers undergo phase segregation to form a micellar morphology in water[2]. The hydrophobic N-benzyl-2-phenoxyacetamide dissolves into the poly(D,L-lactide) (PDLLA) core, while the poly(ethylene glycol) (PEG) corona provides steric stability and water solubility, increasing the drug's solubility by up to 40-50 fold[2].

Q: Are there emerging methods for ultra-hydrophobic compounds? A: Yes. Recent advances demonstrate that combining Self-Assembling Peptides (SAPs) with clinical-grade amino acids can significantly increase the solubility of highly hydrophobic compounds while maintaining an osmolarity suitable for both in vitro and in vivo applications[3].

Section 2: Quantitative Data & Strategy Selection

Use the following matrix to select the appropriate solubilization strategy based on your assay's tolerance for excipients and required final concentration.

Solubilization StrategyMax Final ConcentrationCell Viability ImpactPreparation TimeSelf-Validation Method
DMSO Dilution (0.1% v/v) < 1 µMNone5 minsOD600 < 0.05
HP-β-CD (5-10% w/v) ~1-5 mMLow to Moderate*2 hoursCentrifugation (No pellet)
mPEG-PDLLA Micelles ~500 µMVery Low24 hoursDLS (Size < 100 nm)
SAP + Amino Acids ~100-300 µMVery Low1 hourMicroscopy (No crystals)

*Note: High concentrations of β-cyclodextrins can act as cholesterol shuttles, potentially altering lipid raft dynamics in sensitive cell lines[4].

Section 3: Troubleshooting Guides & Step-by-Step Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . Do not proceed to cellular treatment unless the validation step is successfully passed.

Protocol A: Host-Guest Complexation via HP-β-CD

Best for: High-throughput screening and general mammalian cell culture.

  • Carrier Media Preparation: Dissolve HP-β-CD powder in pre-warmed (37°C) complete cell culture media to a final concentration of 5% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Stock Preparation: Dissolve N-benzyl-2-phenoxyacetamide in 100% molecular-grade DMSO to create a 10 mM stock. Vortex until completely clear.

  • Equilibrium Mixing: Crucial Step. Do not inject the DMSO stock rapidly. Add the 10 mM DMSO stock dropwise to the HP-β-CD media while continuously vortexing. The slow addition prevents localized supersaturation and irreversible nucleation.

  • Incubation: Incubate the mixture at 37°C for 2 hours with gentle agitation to allow thermodynamic equilibrium of the inclusion complexes.

  • Self-Validation Step: Centrifuge a 1 mL aliquot of the final media at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a visible white pellet forms, complexation failed. Adjust by increasing the HP-β-CD concentration to 10% (w/v) or reducing the final drug concentration.

Protocol B: Micellar Encapsulation via mPEG-PDLLA

Best for: Assays sensitive to cholesterol depletion or requiring sustained drug release.

  • Polymer Hydration: Dissolve mPEG-PDLLA diblock copolymer in aqueous media at 2.5% w/v. Stir overnight at room temperature to ensure complete micelle formation and phase segregation[2].

  • Drug Loading: Add N-benzyl-2-phenoxyacetamide (pre-dissolved in a minimal volume of ethanol) to the micelle solution.

  • Solvent Evaporation: Leave the tube open in a sterile hood under a gentle stream of nitrogen for 2-4 hours to evaporate the ethanol, trapping the hydrophobic compound entirely within the PDLLA core.

  • Self-Validation Step: Measure the solution using Dynamic Light Scattering (DLS). A monodisperse peak between 20-100 nm validates successful micelle formation. If you observe a massive polydispersity index (PDI > 0.5) or peaks >1000 nm, the compound has precipitated outside the micelles.

References
  • β - Cyclodextrin - HiMedia Laboratories Source: himedialabs.com URL:[Link]

  • Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters Source: researchgate.net URL:[Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid Source: nih.gov (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Benzyl-2-phenoxyacetamide Synthesis

Welcome to the Application Scientist Troubleshooting Center. Synthesizing N-benzyl-2-phenoxyacetamide via the amidation of 2-phenoxyacetic acid and benzylamine is a fundamental transformation, yet it is frequently plague...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Center. Synthesizing N-benzyl-2-phenoxyacetamide via the amidation of 2-phenoxyacetic acid and benzylamine is a fundamental transformation, yet it is frequently plagued by pathway-specific side reactions. This guide is designed for drug development professionals and researchers, providing mechanistic causality, self-validating protocols, and actionable solutions to optimize your amidation workflows.

Section 1: Carbodiimide-Mediated Coupling Issues

Q1: I am using DCC to couple 2-phenoxyacetic acid with benzylamine. My LC-MS shows a major byproduct with the exact same mass as the reactive intermediate, but it is completely unreactive. What is it, and how do I prevent it?

Answer: You are observing the formation of an N-acyl urea , a notoriously stable dead-end byproduct inherent to carbodiimide chemistry[1].

Causality: When 2-phenoxyacetic acid reacts with a carbodiimide like DCC or DIC, it forms a highly reactive O-acylisourea intermediate. If the nucleophilic attack by benzylamine is not rapid enough, this intermediate undergoes a spontaneous, intramolecular O-to-N acyl migration[2]. Because the resulting N-acyl urea shares the exact same molecular weight as the O-acylisourea, it is easily misidentified on LC-MS, but it is entirely inert to aminolysis.

Solution: To suppress this side reaction, you must introduce an additive such as HOBt (1-Hydroxybenzotriazole) or OxymaPure . These highly nucleophilic additives rapidly trap the transient O-acylisourea to form a stable, yet highly reactive, active ester (e.g., an OBt ester). This intermediate cannot undergo the O-to-N rearrangement, thereby preserving your yield[1].

AmidationPathway A 2-Phenoxyacetic Acid + Carbodiimide B O-Acylisourea (Reactive Intermediate) A->B Activation C N-Acyl Urea (Stable Byproduct) B->C O-to-N Migration E N-benzyl-2-phenoxyacetamide (Desired Product) B->E Aminolysis D Benzylamine (Nucleophile) D->E Nucleophilic Attack

Reaction pathway showing carbodiimide activation and the competing N-acyl urea side reaction.

Quantitative Impact of Coupling Additives

To aid in reagent selection, the following table summarizes the expected outcomes when modifying your carbodiimide coupling system:

Coupling SystemAdditiveDesired Amide Yield (%)N-Acyl Urea Formation (%)Mechanistic Role
DCC alone None~40-50%~30-40%Prone to O-to-N migration.
DCC + HOBt HOBt>85%<5%Forms stable OBt active ester.
DIC + Oxyma OxymaPure>90%<1%Superior leaving group; prevents rearrangement.
EDC·HCl None~60-70%~10-15%Yields water-soluble urea; moderate rearrangement.
Section 2: Catalytic Direct Amidation (Green Chemistry Approach)

Q2: I want to avoid atom-inefficient coupling reagents and use catalytic direct amidation with Iron(III) chloride. However, my yields are low and the reaction stalls. How can I drive this forward?

Answer: Direct amidation is a thermodynamically challenging equilibrium process. If your reaction is stalling, it is likely suffering from product inhibition caused by the accumulation of water (or alcohol, if starting from an ester)[3].

Causality: Iron(III) chloride (FeCl₃) is an excellent, earth-abundant Lewis acid catalyst for this transformation. However, in standard solvent systems, the equilibrium strongly favors the starting materials. By transitioning to solvent-free conditions , you maximize the effective concentration of the reactants and facilitate the volatilization of byproducts, thereby driving the equilibrium toward the N-benzyl-2-phenoxyacetamide product[4]. Recent methodologies have demonstrated that using 15 mol% FeCl₃ under solvent-free conditions at 80 °C can achieve up to an 89% yield for this specific target[5].

Self-Validating Protocol: Solvent-Free FeCl₃-Catalyzed Direct Amidation

This protocol utilizes green chemistry principles to synthesize N-benzyl-2-phenoxyacetamide directly from an ester precursor (e.g., ethyl 2-phenoxyacetate) and benzylamine[3],[4].

Materials:

  • Ethyl 2-phenoxyacetate (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Anhydrous Iron(III) chloride (FeCl₃) (15 mol%)

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add ethyl 2-phenoxyacetate (1.0 equiv) and benzylamine (1.2 equiv).

    • Self-Validation Check: Ensure the mixture is completely homogeneous before proceeding.

  • Catalyst Addition: Carefully add anhydrous FeCl₃ (15 mol%) to the mixture.

    • Caution: FeCl₃ is highly hygroscopic; weigh rapidly and minimize atmospheric exposure to prevent catalyst deactivation.

  • Solvent-Free Heating: Seal the vessel and heat the neat (solvent-free) mixture to 80 °C with vigorous stirring[4].

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 7:3).

    • Self-Validation Check: The reaction is typically complete within 1.5 to 12 hours when the ester spot is completely consumed[3].

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (to remove unreacted benzylamine), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate N-benzyl-2-phenoxyacetamide.

    • Expected Outcome: White solid, ~89% yield[5].

Section 3: Acid Chloride Method Issues

Q3: When preparing the acid chloride of 2-phenoxyacetic acid using thionyl chloride at reflux, my final N-benzyl-2-phenoxyacetamide is contaminated with dark, tarry byproducts. Why?

Answer: You are likely inducing ether cleavage or aromatic degradation due to overly harsh conditions.

Causality: While 2-phenoxyacetic acid is generally stable[6], the phenoxy ether linkage can become susceptible to cleavage when exposed to harsh, high-temperature chlorinating conditions (like refluxing SOCl₂). The combination of high heat and strong Lewis/Brønsted acids (HCl byproduct) can protonate the ether oxygen, leading to phenol cleavage and subsequent polymerization of the highly reactive fragments.

Solution: Switch to milder acid chloride generation using oxalyl chloride with a catalytic amount of DMF in dichloromethane (DCM) at 0 °C to room temperature. This generates the acid chloride cleanly with only gaseous byproducts (CO, CO₂, HCl), preserving the delicate phenoxy ether linkage.

Sources

Troubleshooting

Optimizing crystallization conditions for N-benzyl-2-phenoxyacetamide purification

Welcome to the Technical Support Center for Crystallization Process Development. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with purifying N-benzyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Crystallization Process Development. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with purifying N-benzyl-2-phenoxyacetamide .

Due to its moderate molecular weight and the structural flexibility of its ether and amide linkages, N-benzyl-2-phenoxyacetamide is highly susceptible to liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—during crystallization. This guide synthesizes thermodynamic principles, kinetic control strategies, and field-validated protocols to help you engineer a robust purification process.

Process Optimization Workflow

G Start Crude N-benzyl-2-phenoxyacetamide Solvent Solvent Screening (Thermodynamic Solubility) Start->Solvent MSZW Determine MSZW (Turbidimetry) Solvent->MSZW Oiling Oiling Out Detected? MSZW->Oiling Adjust Adjust Solvent Ratio or Cooling Rate Oiling->Adjust Yes Seed Seeding Strategy (Mid-MSZW) Oiling->Seed No Adjust->MSZW Cryst Controlled Cooling & Crystallization Seed->Cryst Isolate Isolation & Filtration Cryst->Isolate

Fig 1. Workflow for optimizing N-benzyl-2-phenoxyacetamide crystallization.

Section 1: Troubleshooting & FAQs

Q1: Why does my N-benzyl-2-phenoxyacetamide solution form a cloudy emulsion instead of crystals upon cooling? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." When supersaturation is generated too rapidly, the system bypasses the metastable zone (where orderly nucleation occurs) and enters the spinodal decomposition region.

  • The Causality: The flexible molecular structure of N-benzyl-2-phenoxyacetamide hinders rapid integration into a rigid crystal lattice. To minimize free energy under high supersaturation, the system separates into a solute-rich oil phase and a solvent-rich aqueous/organic phase.

  • The Solution: You must ensure that the cloud point curve (the temperature at which oiling occurs) remains strictly below the solubility curve[1]. This is achieved by reducing the cooling rate, employing a seeding strategy, or adjusting the solvent composition to lower the chemical potential of the solute.

Q2: How do I select an appropriate solvent system to prevent oiling out and maximize yield? A2: A successful solvent system must provide a wide Metastable Zone Width (MSZW) and promote solute-solvent interactions that favor solid nucleation over liquid demixing.

  • The Causality: A highly effective crystallization solvent dissolves the compound completely at elevated temperatures but exhibits a steep drop in solubility as the temperature decreases[2]. If the compound is too soluble, your yield suffers; if the solvent is too "poor," the compound crashes out as an amorphous oil.

  • The Solution: Utilize a solvent/anti-solvent pair (e.g., Ethyl Acetate / Heptane). Conduct a thermodynamic solubility screen to find a ratio that yields a steep solubility curve between 10°C and 50°C[3].

Q3: My isolated product contains trapped impurities and exhibits a broad melting point. How can I improve the purity profile? A3: Impurity entrapment (occlusion) is the direct result of rapid, uncontrolled crystal growth kinetics.

  • The Causality: Uncontrolled primary nucleation leads to a massive burst of small crystals that aggregate, trapping mother liquor (solvent and dissolved impurities) within the interstitial spaces and crystal lattice defects.

  • The Solution: Implement a controlled seeding strategy halfway into the metastable zone, combined with a non-linear (e.g., cubic) cooling profile. This maintains a constant, low level of supersaturation, driving steady surface integration rather than erratic burst nucleation.

Section 2: Quantitative Data & Solvent Selection

The table below summarizes typical thermodynamic behaviors of N-benzyl-2-phenoxyacetamide across various solvent systems to guide your initial screening.

Table 1: Representative Solubility and MSZW Data for N-benzyl-2-phenoxyacetamide

Solvent SystemRatio (v/v)Solubility at 50°C (mg/mL)Solubility at 10°C (mg/mL)MSZW (°C)Process Observation
Ethanol / Water70:301451812High risk of LLPS (oiling out) at high concentrations.
Ethyl Acetate / Heptane50:501101218Excellent crystal habit; high purity; stable MSZW.
Isopropanol100851522Slow nucleation kinetics; requires heavy seeding.
Toluene100180458Low yield due to high residual cold solubility.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Determination of Metastable Zone Width (MSZW)

Purpose: To map the thermodynamic boundaries of your solvent system and establish a safe operating window that avoids the LLPS region.

  • Preparation: Prepare a series of 5 sealed vials containing crude N-benzyl-2-phenoxyacetamide at varying concentrations (e.g., 20, 40, 60, 80, 100 mg/mL) in your optimized solvent system (e.g., EtOAc/Heptane 50:50).

  • Dissolution (Clear Point): Heat the vials at a controlled rate of 1°C/min under constant agitation (400 rpm). Record the exact temperature at which the solution becomes completely clear. This is the saturation temperature ( Tsat​ ).

  • Nucleation (Cloud Point): Cool the vials at a slow, controlled rate of 0.5°C/min. Record the temperature at which the first visible turbidity or solid crystals appear. This is the nucleation temperature ( Tnuc​ ).

  • System Validation: Calculate the MSZW ( Tsat​−Tnuc​ ). A validated, robust system for this compound should yield an MSZW of 15–20°C, providing a sufficient thermodynamic window for seeding. If the MSZW is <10°C, adjust your anti-solvent ratio.

Protocol 2: Seeded Cooling Crystallization

Purpose: To bypass oiling out kinetics entirely and force the system into an orderly crystal growth phase, ensuring high-purity isolation.

  • Complete Dissolution: Dissolve the crude N-benzyl-2-phenoxyacetamide in the optimized solvent mixture at 5°C above its Tsat​ . Hold for 15 minutes to ensure complete dissolution and the destruction of any thermal history.

  • Cooling to Seeding Point: Cool the reactor linearly to a temperature exactly halfway into the MSZW (e.g., if Tsat​ is 45°C and Tnuc​ is 25°C, cool to 35°C).

  • Seeding: Introduce 1-2 wt% of highly pure, milled N-benzyl-2-phenoxyacetamide seed crystals. Hold the temperature isothermally for 45 minutes. Causality: This isothermal hold allows the seed bed to mature and relieves initial supersaturation, shifting the system away from the oiling out boundary.

  • Controlled Cooling Ramp: Implement a cubic cooling profile from the seeding temperature down to the isolation temperature (e.g., 10°C) over 4-6 hours. Causality: A cubic cooling curve geometrically matches the exponentially increasing surface area of the growing crystals, maintaining a constant supersaturation level and preventing secondary nucleation[4].

  • Isolation: Filter the resulting suspension, wash the filter cake with a minimal volume of pre-chilled anti-solvent (e.g., cold Heptane), and dry under vacuum at 40°C to constant weight.

References

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: An In-Line Study of Oiling Out and Crystallization Source: ResearchGate URL: [Link]

  • Title: Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Source: NTNU (Norwegian University of Science and Technology) URL: [Link]

  • Title: Batch Crystallization Optimization and Process Design Source: Mettler Toledo URL: [Link]

Sources

Optimization

Resolving background fluorescence interference from N-benzyl-2-phenoxyacetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting High-Throughput Screening (HTS) campaigns that have been derailed by false positives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting High-Throughput Screening (HTS) campaigns that have been derailed by false positives. A notorious culprit in screening libraries is N-benzyl-2-phenoxyacetamide (CAS: 18861-15-9).

While this small molecule may appear as a promising hit in primary biochemical screens, it frequently acts as a Pan-Assay Interference Compound (PAINS) by disrupting optical readouts. This guide is designed to help you understand the physical causality behind this interference, definitively identify it using self-validating protocols, and implement robust mitigation strategies.

FAQ 1: Mechanistic Understanding of the Interference

Q: Why does N-benzyl-2-phenoxyacetamide consistently show up as an inhibitor in my fluorescence-based assays?

A: The "inhibition" you are observing is likely an optical artifact rather than true biological activity. The causality stems directly from the compound's molecular structure, which features two aromatic rings (a phenoxy group and a benzyl group) linked by an acetamide spacer. This structure triggers two primary modes of interference:

  • The Inner Filter Effect (IFE): The conjugated π -electron systems in the aromatic rings absorb electromagnetic radiation strongly in the UV and near-UV spectrum (typically 260–340 nm). If your assay utilizes UV-excited fluorophores (e.g., 7-amino-4-methylcoumarin [AMC] or 1-aminoanthracene), N-benzyl-2-phenoxyacetamide acts as a "photon sponge." It absorbs the excitation light before it can reach the fluorophore, leading to a proportional drop in emission. The assay software incorrectly interprets this loss of signal as biological inhibition[1][2].

  • Colloidal Aggregation: Lipophilic amides can self-assemble into colloidal aggregates when introduced into aqueous assay buffers at higher concentrations (e.g., >10 µM). These micro-micelles scatter excitation and emission light, artificially quenching the signal. Furthermore, lipophilic fluorophores can partition into these aggregates, altering their quantum yield[1].

Mechanism Compound N-benzyl-2-phenoxyacetamide (Aromatic Moieties) UV UV/Blue Light (300-400 nm) Compound->UV Exposed to Agg Colloidal Aggregation Light Scattering Compound->Agg Aqueous Buffer IFE Inner Filter Effect (IFE) Absorbs Excitation Light UV->IFE High Extinction Coeff Quench Apparent Signal Quenching (False Positive Inhibition) IFE->Quench Blocks Excitation Agg->Quench Reduces Emission

Mechanistic pathways of fluorescence interference by N-benzyl-2-phenoxyacetamide.

FAQ 2: Identification & Validation

Q: How can I definitively prove this compound is an assay artifact rather than a true biological hit?

A: You must decouple the biological target from the optical readout. To do this, we use a Self-Validating Fluorophore-Only Counter-Screen . By completely omitting the enzyme or receptor from the system, any dose-dependent change in fluorescence must be attributed to direct physical interference with the light path or the fluorophore itself.

Protocol: Self-Validating Fluorophore-Only Counter-Screen

This protocol is engineered to be self-validating by incorporating internal controls that prove the assay's sensitivity to optical artifacts.

  • Step 1: Buffer Preparation. Prepare the exact assay buffer used in your primary screen (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20). Crucial Causality: Do not add the biological target. This isolates the optical variables.

  • Step 2: Fluorophore Spiking. Add the fluorescent product or tracer to the buffer at a concentration that perfectly mimics the baseline signal of your primary assay (e.g., 1 µM AMC).

  • Step 3: Compound Titration. Dispense N-benzyl-2-phenoxyacetamide into the microplate in a 10-point dose-response curve (e.g., 0.1 µM to 100 µM).

  • Step 4: Implement Self-Validating Controls.

    • Positive Control for IFE: Add a known UV-absorber (e.g., Tartrazine, 10 µM) to separate wells. This proves your system can successfully detect the Inner Filter Effect.

    • Negative Control: Add DMSO vehicle only. This establishes the baseline optical stability of the buffer.

  • Step 5: Readout & Analysis. Measure the fluorescence using the exact Ex/Em settings of your primary screen.

G Start Primary HTS Hit: N-benzyl-2-phenoxyacetamide CounterScreen Run Fluorophore-Only Counter-Screen Start->CounterScreen CheckSignal Does fluorescence decrease? CounterScreen->CheckSignal Artifact Optical Artifact (IFE or Scattering) CheckSignal->Artifact Yes (Quenching) TrueHit True Biological Hit (Proceed to Orthogonal Validation) CheckSignal->TrueHit No Change RedShift Mitigation 1: Red-Shift Fluorophore (>500nm) Artifact->RedShift FP Mitigation 2: Switch to FP or TR-FRET Artifact->FP

Troubleshooting workflow for validating and mitigating optical artifacts.

FAQ 3: Mitigation Strategies

Q: Once I have confirmed the interference, what are the best practices to resolve or bypass it so I can screen similar compounds accurately?

A: You cannot change the physics of the compound, but you can change the physics of the assay. Here are the three most robust strategies:

  • Red-Shifting the Assay: N-benzyl-2-phenoxyacetamide absorbs primarily in the UV/Blue spectrum. By switching your tracer to a red or far-red fluorophore (e.g., Rhodamine, Cy5, or Alexa Fluor 647, which excite >500 nm), you completely bypass the compound's absorption window, neutralizing the Inner Filter Effect[2].

  • Switch to Fluorescence Polarization (FP): FP is a ratiometric technique that measures the depolarization of light (the ratio of parallel to perpendicular emissions) rather than absolute intensity. Because it relies on the rotational diffusion of the molecule rather than raw photon counts, FP is highly insensitive to IFE and minor light scattering[3][4].

  • Time-Resolved FRET (TR-FRET): TR-FRET utilizes lanthanide chelates (like Europium) that have an exceptionally long emission half-life. By introducing a time delay (e.g., 50–100 microseconds) before measuring the emission, you allow all prompt autofluorescence and scattering from the compound to decay to zero, leaving only the true biological signal.

Quantitative Data Summary

To aid in assay redesign, the following table summarizes the expected impact of N-benzyl-2-phenoxyacetamide across various detection modalities:

Table 1: Quantitative Impact of N-benzyl-2-phenoxyacetamide on Detection Modalities

Detection ModalityWavelength Range (Ex/Em)Susceptibility to IFESusceptibility to AggregationRecommended Action
Prompt Fluorescence (UV/Blue) 340 nm / 450 nmHigh (>50% signal loss at 10 µM)ModerateRed-shift fluorophore or switch to FP
Prompt Fluorescence (Red) 590 nm / 615 nmLow (<5% signal loss)ModerateAdd 0.01-0.05% CHAPS to prevent scattering
Fluorescence Polarization (FP) 480 nm / 535 nmVery Low (Ratiometric readout)LowProceed with FP as primary screen
TR-FRET 340 nm / 665 nmLow (Time-delayed readout)LowExcellent orthogonal validation method

References

  • Title: Interference with Fluorescence and Absorbance - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PMC (PubMed Central) URL: [Link]

  • Title: A High-Throughput Approach for Identification of Novel General Anesthetics Source: PLOS One URL: [Link]

Sources

Troubleshooting

Minimizing degradation of N-benzyl-2-phenoxyacetamide during long-term storage

Welcome to the Technical Support Center for compound management and assay preparation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-benzyl-2-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for compound management and assay preparation. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-benzyl-2-phenoxyacetamide (CAS: 18861-15-9).

Because this molecule contains both an amide bond and a phenoxy ether linkage, it is highly susceptible to specific degradation pathways—namely hydrolysis, photolysis, and oxidation—if mishandled during long-term storage. This guide provides mechanistically grounded troubleshooting, quantitative stability data, and a self-validating protocol to ensure the absolute integrity of your experimental data.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my N-benzyl-2-phenoxyacetamide degrading in aqueous buffers even when stored at room temperature? The Causality: The primary degradation pathway for this compound in aqueous environments is amide hydrolysis . While amides are generally more stable than esters, the structural environment dictates their exact vulnerability. The highly electronegative oxygen in the adjacent phenoxy group exerts an inductive pull, increasing the polarization of the amide bond. This leaves the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water molecules, a reaction heavily catalyzed by both hydronium (H⁺) and hydroxide (OH⁻) ions at pH extremes [1]. Furthermore, remote acyl groups can unexpectedly accelerate hydrolytic instability in N-acylated amides even under mild conditions [2].

Q2: I observe a color change and new peaks in my HPLC chromatogram after leaving the stock solution on the benchtop. What happened? The Causality: You are observing photolytic cleavage . Phenoxyacetic acid derivatives strongly absorb UV light. When exposed to ambient laboratory lighting or sunlight, the molecule absorbs photons that excite the aromatic system, leading to the homolytic cleavage of the ether bond or photo-oxidation of the aromatic ring [3]. This generates radical intermediates that rapidly react with dissolved oxygen to form complex, colored degradation products.

Q3: How does the choice of solvent impact the long-term stability of my stock solutions? The Causality: Solvent selection dictates the availability of reactants for degradation. Protic solvents (like water or methanol) actively participate in hydrolysis. Anhydrous aprotic solvents (like DMSO or DMF) eliminate the nucleophile (water) required for hydrolysis [4]. However, DMSO is highly hygroscopic; if the vial is repeatedly opened in ambient air, it will pull moisture from the environment, re-introducing the risk of hydrolysis over time.

Part 2: Quantitative Stability Profile

To assist in your experimental planning, the following table summarizes the extrapolated degradation kinetics of N-benzyl-2-phenoxyacetamide based on its structural vulnerabilities.

Table 1: Estimated Stability Profile of N-benzyl-2-phenoxyacetamide

Storage ConditionTemperatureLight ExposureAtmosphereEstimated Stability (t₁/₂)Primary Degradation Mechanism
Aqueous Buffer (pH 2 or 10)25°CAmbientAmbient Air< 7 DaysAcid/Base-Catalyzed Amide Hydrolysis
Aqueous Buffer (pH 7.0)25°CAmbientAmbient Air30-60 DaysNeutral Hydrolysis & Photolysis
Anhydrous DMSO25°CAmbientAmbient Air3-6 MonthsPhotolysis & Oxidative Degradation
Anhydrous DMSO4°CDarkAmbient Air12-18 MonthsTrace Hydrolysis (Moisture Ingress)
Anhydrous DMSO-20°CDarkArgon Purged> 24 MonthsNegligible

Part 3: Degradation Pathways & Interventions

G Compound N-benzyl-2-phenoxyacetamide (Target Compound) Hydrolysis Amide Hydrolysis (Moisture, pH Extremes) Compound->Hydrolysis Nucleophilic Attack Photolysis Photolytic Cleavage (UV/Visible Light) Compound->Photolysis Photon Absorption Oxidation Oxidation (O2, Transition Metals) Compound->Oxidation Radical Formation Prev1 Desiccation & Anhydrous Solvents Hydrolysis->Prev1 Prev2 Amber Vials & Dark Storage Photolysis->Prev2 Prev3 Argon Purge & -20°C Freezing Oxidation->Prev3

Degradation pathways of N-benzyl-2-phenoxyacetamide and corresponding storage interventions.

Part 4: Self-Validating Protocol for Stock Solution Preparation

To guarantee trustworthiness in your assays, you must treat your compound storage as a closed, self-validating system. This protocol ensures that any degradation is immediately detectable before it compromises your downstream biological or chemical assays.

Step 1: Solvent Verification (The Anti-Hydrolysis Control)

  • Action: Prior to dissolution, test your anhydrous DMSO or DMF using Karl Fischer titration.

  • Causality: The water content must be <0.01%. Skipping this step allows trace moisture to act as a nucleophile, initiating silent amide hydrolysis during freezing and thawing cycles.

Step 2: Compound Dissolution & Aliquoting (The Anti-Photolysis Control)

  • Action: Weigh the N-benzyl-2-phenoxyacetamide powder under low-light conditions. Dissolve to your target concentration (e.g., 10 mM) in the verified anhydrous solvent.

  • Action: Immediately dispense into single-use amber glass vials .

  • Causality: Amber glass blocks wavelengths below 500 nm, effectively neutralizing the photon absorption required to trigger the homolytic cleavage of the phenoxy ether bond. Single-use aliquots prevent freeze-thaw degradation.

Step 3: Inert Gas Purging (The Anti-Oxidation Control)

  • Action: Gently blow a stream of Argon gas over the headspace of each vial for 5–10 seconds before immediately capping tightly.

  • Causality: Argon is heavier than ambient air. It effectively displaces both atmospheric oxygen (preventing oxidative degradation) and ambient humidity (preventing hygroscopic water absorption by the DMSO).

Step 4: Baseline Establishment (The Self-Validation Step)

  • Action: Take a 10 µL sample from one representative aliquot on Day 0. Run an HPLC-UV (at 254 nm) to establish a baseline Area Under the Curve (AUC) and retention time for the pure compound.

  • Action: Store the remaining aliquots at -20°C.

  • Validation Logic: Every 3 months, or before a critical assay, thaw one aliquot and repeat the HPLC-UV run. Compare the new chromatogram against the Day 0 baseline. If the purity drops below 98%, or if new peaks (representing benzylamine or phenoxyacetic acid) appear, the batch is compromised and must be discarded. This creates a closed loop of trust for your reagents.

References

  • Snape, T. J., Astles, A., & Davies, J. (2010). "Understanding the chemical basis of drug stability and degradation." The Pharmaceutical Journal. Available at:[Link]

  • Ponnusamy, E., et al. (2010). "Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides." Journal of Organic Chemistry, 75(15), 5391–5394. Available at:[Link]

  • Kwiatkowski, M., et al. (2016). "Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review." Environmental Science and Pollution Research, 23(16), 15814–15827. Available at:[Link]

  • Aulton, M. E. (2013). "Chemical stability in dosage forms." Elsevier eLibrary. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Reference Spectra for N-benzyl-2-phenoxyacetamide: A Comparative Analytical Guide

N-benzyl-2-phenoxyacetamide is a highly versatile amide, frequently utilized as an intermediate in the synthesis of central nervous system (CNS) therapeutics—such as anticonvulsant derivatives—and as a benchmark substrat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N-benzyl-2-phenoxyacetamide is a highly versatile amide, frequently utilized as an intermediate in the synthesis of central nervous system (CNS) therapeutics—such as anticonvulsant derivatives—and as a benchmark substrate in the development of novel catalytic amidation methodologies [1]. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for researchers validating the synthesis of this compound.

However, high-throughput literature often truncates spectral reporting, leading to incomplete reference data. This guide serves as an authoritative comparison between literature-reported values and complete, expert-assigned spectra, providing a self-validating framework for analytical chemists and drug development professionals.

Synthesis and Analytical Workflow

The synthesis of N-benzyl-2-phenoxyacetamide typically involves the direct amidation of phenoxyacetic acid (or its ester derivatives) with benzylamine. Recent advancements have demonstrated this can be achieved under solvent-free conditions using Lewis acid catalysts like FeCl₃ [1].

Workflow A Phenoxyacetic Acid (or Ester) C Catalytic Amidation (e.g., FeCl3, 80°C) A->C B Benzylamine B->C D N-benzyl-2-phenoxyacetamide (Crude) C->D Amidation E NMR Sample Prep (15 mg in 0.6 mL CDCl3) D->E Purification F 1H & 13C NMR Acquisition (500 MHz / 100 MHz) E->F

Figure 1: Synthesis and NMR analytical workflow for N-benzyl-2-phenoxyacetamide.

¹H NMR Spectral Analysis & Discrepancy Resolution

When analyzing the ¹H NMR spectrum of N-benzyl-2-phenoxyacetamide in CDCl₃, the molecule presents 15 distinct protons .

Expertise & Experience Insight: Recent publications on iron-catalyzed direct amidation accurately report the aromatic and amide protons but frequently omit the critical aliphatic methylene signals (O-CH₂ and N-CH₂) in their supplementary text transcriptions [1]. This is a common artifact in high-throughput supplementary reporting.

The two methylene groups are structurally distinct and critical for confirmation:

  • Phenoxy O-CH₂ (~4.52 ppm): Appears as a sharp singlet. The oxygen atom isolates these protons from scalar coupling with the aromatic ring, and there are no adjacent protons on the carbonyl side.

  • Benzyl N-CH₂ (~4.50 ppm): Appears as a doublet (³J ≈ 5.8 Hz). This splitting is caused by scalar coupling with the adjacent amide NH proton. Note: If trace acid or water is present in the CDCl₃, rapid proton exchange can cause this doublet to collapse into a singlet.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)
Proton EnvironmentLiterature Shift (ppm)[1]Corrected/Predicted Shift (ppm)MultiplicityIntegration
Phenoxy Ar-H (meta) 7.48–7.21 (m)~7.25 – 7.35Multiplet (m)2H
Benzyl Ar-H (all) 7.48–7.21 (m)~7.25 – 7.35Multiplet (m)5H
Phenoxy Ar-H (o/p) 7.10–6.87 (m)~6.90 – 7.05Multiplet (m)3H
Amide NH 7.10–6.87 (m)~6.90 – 7.10Broad singlet (br s)1H
Phenoxy O-CH₂ Not Reported~4.52Singlet (s)2H
Benzyl N-CH₂ Not Reported~4.50Doublet (d, J=5.8 Hz)2H

*Literature data groups the aromatic and NH protons into broad multiplets and omits the 4 aliphatic protons.

Coupling NH Amide NH ~6.9-7.1 ppm NCH2 Benzyl N-CH2 ~4.50 ppm (d) NH->NCH2 3J Coupling (~5.8 Hz) Ph Aromatic Protons (10H) ~6.9-7.5 ppm (m) NCH2->Ph No scalar coupling OCH2 Phenoxy O-CH2 ~4.52 ppm (s) OCH2->Ph No scalar coupling

Figure 2: ¹H NMR spin-spin coupling network for N-benzyl-2-phenoxyacetamide.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a definitive fingerprint of the carbon framework, consisting of 11 distinct carbon environments due to the symmetry of the mono-substituted phenyl rings.

Causality of Chemical Shifts: The amide carbonyl carbon is highly deshielded, appearing at δ 168.1 ppm due to the electronegativity of oxygen, though it is more shielded than a standard ketone (~200 ppm) due to resonance donation from the nitrogen lone pair. The ipso-carbon of the phenoxy ring is shifted downfield to δ 157.1 ppm by the directly attached oxygen atom. The two methylene carbons are easily distinguishable: the oxygen-bound O-CH₂ resonates at δ 67.3 ppm, while the nitrogen-bound N-CH₂ appears at δ 42.9 ppm.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Carbon EnvironmentChemical Shift (ppm) [1]Assignment
C=O 168.1Amide carbonyl
Ar-C (Phenoxy) 157.1Ipso (C-O)
Ar-C (Benzyl) 137.7Ipso (C-C)
Ar-C (Phenoxy) 129.7Meta
Ar-C (Benzyl) 128.6Meta
Ar-C (Benzyl) 127.6Ortho
Ar-C (Benzyl) 127.5Para
Ar-C (Phenoxy) 122.1Para
Ar-C (Phenoxy) 114.6Ortho
O-CH₂ 67.3Phenoxy methylene
N-CH₂ 42.9Benzyl methylene

Solvent Selection: CDCl₃ vs. DMSO-d₆

Choosing the right deuterated solvent is a critical experimental parameter that dictates spectral resolution.

  • CDCl₃ (Chloroform-d): The industry standard for routine analysis. It provides excellent solubility for N-benzyl-2-phenoxyacetamide and a clear window in the aliphatic region. However, the amide NH proton often appears as a broad singlet due to intermediate chemical exchange rates and quadrupolar relaxation from the ¹⁴N nucleus.

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): Preferred when studying hydrogen bonding or synthesizing more polar anticonvulsant analogs [2]. In DMSO-d₆, the rate of proton exchange is significantly reduced. Consequently, the amide NH proton will appear as a sharp, well-defined triplet (coupled to the N-CH₂ doublet), and its chemical shift will move significantly downfield (typically > δ 8.0 ppm) due to strong hydrogen bonding with the sulfoxide oxygen.

Standardized Experimental Protocol for NMR Acquisition

To ensure self-validating and reproducible results, adhere to the following standardized acquisition protocol:

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified N-benzyl-2-phenoxyacetamide.

  • Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm precision NMR tube using a glass Pasteur pipette. Ensure the liquid column height is at least 4 cm to prevent vortexing artifacts and magnetic field inhomogeneities.

Step 2: Spectrometer Setup & Shimming

  • Insert the sample into a 500 MHz NMR spectrometer (e.g., Bruker Avance).

  • Lock the magnetic field to the deuterium resonance of CDCl₃.

  • Tune and match the probe. Shim the magnet (Z1, Z2, Z3, Z4) iteratively to achieve a TMS peak width at half-height (FWHM) of < 1.0 Hz.

Step 3: Acquisition Parameters

  • ¹H NMR: Run a standard 1D proton sequence (zg30), 16 scans, relaxation delay (D1) of 1–2 seconds, and a spectral width of 12 ppm.

  • ¹³C NMR: Run a proton-decoupled ¹³C sequence (zgpg30), 512–1024 scans, D1 of 2 seconds, and a spectral width of 250 ppm.

Step 4: Processing

  • Apply exponential line broadening (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation.

  • Perform zero and first-order phase correction, followed by polynomial baseline correction.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the CDCl₃ solvent residual peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

References

  • Mphahlele, P. T., et al. "Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters." Molecules, 2020.[Link]

  • Kohn, H., et al. "Amino acid derivative anticonvulsant." U.S.
Comparative

N-benzyl-2-phenoxyacetamide vs N-benzylbenzamide structural activity relationship

SAR Comparison Guide: N-benzylbenzamide vs. N-benzyl-2-phenoxyacetamide Scaffolds in Drug Discovery Executive Summary In medicinal chemistry, the subtle alteration of a linker region between two pharmacophores can drasti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

SAR Comparison Guide: N-benzylbenzamide vs. N-benzyl-2-phenoxyacetamide Scaffolds in Drug Discovery

Executive Summary

In medicinal chemistry, the subtle alteration of a linker region between two pharmacophores can drastically shift a compound's target selectivity, physicochemical properties, and therapeutic viability. This guide provides an objective structural activity relationship (SAR) comparison between two closely related scaffolds: N-benzylbenzamide (a rigid, planar amide) and N-benzyl-2-phenoxyacetamide (a flexible, ether-containing amide). While N-benzylbenzamides are privileged scaffolds for enzyme inhibition (e.g., tyrosinase, tubulin, and viral proteases), the introduction of the phenoxymethyl group in N-benzyl-2-phenoxyacetamides enhances conformational flexibility and blood-brain barrier (BBB) penetration, making them highly relevant for central nervous system (CNS) applications such as anticonvulsants.

Structural and Physicochemical Profiling

The fundamental difference between these two scaffolds lies in the linker connecting the benzylamine core to the terminal aryl group.

  • N-benzylbenzamide (NBB): Features a direct aryl-carbonyl linkage. This creates a highly conjugated, rigid, and planar system. The lack of rotatable bonds between the phenyl ring and the amide carbonyl restricts the molecule to specific conformations, which is thermodynamically favorable when binding to flat, hydrophobic enzyme pockets (e.g., the colchicine binding site of tubulin).

  • N-benzyl-2-phenoxyacetamide (NBPA): Introduces an ether oxygen (-O-CH2-) between the terminal phenyl ring and the amide carbonyl. This seemingly minor addition breaks the pi-conjugation, introduces two new rotatable bonds, and provides a new hydrogen-bond acceptor (HBA) site. The increased flexibility allows the molecule to adopt folded conformations, which is critical for navigating the dynamic states of ion channels targeted in CNS disorders.

Table 1: Comparative Physicochemical Properties

Data represents the unsubstituted base scaffolds to highlight the inherent differences caused by the linker.

PropertyN-benzylbenzamideN-benzyl-2-phenoxyacetamidePharmacological Implication
Molecular Weight 211.26 g/mol 241.29 g/mol Both are well within Lipinski's Rule of 5 for optimal oral bioavailability.
LogP (Calculated) ~2.6~2.8NBPA is slightly more lipophilic, enhancing BBB penetration for CNS targets.
Rotatable Bonds 35NBPA exhibits higher entropic penalty upon binding but greater conformational adaptability.
H-Bond Acceptors 1 (Carbonyl O)2 (Carbonyl O, Ether O)NBPA offers an additional interaction point for target coordination.
Topological Polar Surface Area (TPSA) 29.1 Ų38.3 ŲBoth are < 90 Ų, indicating excellent predicted membrane and BBB permeability.

Pharmacological Divergence: Case Studies in SAR

Case Study A: Enzyme Inhibition via Rigid Scaffolds (N-benzylbenzamides)

The rigidity of the N-benzylbenzamide scaffold makes it an ideal pharmacophore for specific enzyme targets.

  • Tyrosinase Inhibition: N-benzylbenzamides are a recognized class of potent tyrosinase inhibitors, an enzyme critical for melanin synthesis. SAR studies demonstrate that hydroxylated N-benzylbenzamides can inhibit the oxidation of L-DOPA with IC50 values as low as 2.2 µM. The planar structure allows for efficient pi-pi stacking within the enzyme's active site.

  • Tubulin Polymerization & Oncology: Substituted N-benzylbenzamides exhibit potent antiproliferative activity by inhibiting tubulin polymerization. For instance, introducing a 3-methoxy group on the N-benzyl ring yields IC50 values in the low nanomolar range against human cancer cell lines (e.g., HCT116 IC50 = 12 nM).

  • Viral Proteases: The "chalcone-amide" backbone (a derivative of N-benzylbenzamide) is a privileged scaffold for SARS-CoV-2 Papain-like protease (PLpro) inhibitors.

Case Study B: CNS Targeting via Flexible Scaffolds (N-benzyl-2-phenoxyacetamides)

When the target requires the ligand to navigate complex, multi-state transmembrane proteins (like voltage-gated sodium channels), flexibility becomes an asset.

  • Anticonvulsant Activity: N-benzyl-2-phenoxyacetamide derivatives have been patented and developed for their potent CNS depressant and anticonvulsant activities. The ether linkage allows the two aromatic rings to fold into a "V-shape," a conformation often required to block the inner pore of sodium channels effectively, preventing the paroxysmal excessive neuronal discharges associated with epilepsy.

SAR_Pathways Core N-Benzylamine Core NBB N-benzylbenzamide (Rigid Scaffold) Core->NBB + Benzoic Acid Derivatives NBPA N-benzyl-2-phenoxyacetamide (Flexible Scaffold) Core->NBPA + Phenoxyacetic Acid Derivatives Target1 Tyrosinase Inhibition NBB->Target1 π-π stacking Target2 Tubulin Polymerization NBB->Target2 Hydrophobic fit Target3 SARS-CoV-2 PLpro NBB->Target3 Chalcone-amide mimic Target4 CNS / Anticonvulsant Activity NBPA->Target4 Enhanced flexibility & BBB penetration

Divergent pharmacological targeting based on linker flexibility and structural geometry.

Experimental Workflows for SAR Validation

To ensure trustworthiness and reproducibility, the following protocols outline the self-validating biochemical assays used to derive the SAR data discussed above. These assays are designed with internal controls to eliminate false positives caused by compound aggregation or auto-fluorescence.

Protocol 1: Tyrosinase Inhibition Kinetic Assay (For N-benzylbenzamides)

Causality Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome. Dopachrome absorbs light strongly at 475 nm. By measuring the rate of absorbance increase, we can quantify the velocity of the enzyme. A decrease in this velocity in the presence of the compound indicates inhibition.

  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8). Dissolve mushroom tyrosinase to a final concentration of 50 U/mL. Prepare a 2.5 mM solution of L-DOPA in the buffer.

  • Compound Dilution: Prepare 10 mM stock solutions of N-benzylbenzamide derivatives in 100% DMSO. Perform 3-fold serial dilutions.

  • Incubation (Equilibration): In a 96-well clear-bottom plate, add 140 µL of buffer, 20 µL of the enzyme solution, and 10 µL of the test compound (final DMSO concentration must be ≤5% to prevent enzyme denaturation). Include a positive control (Kojic acid) and a negative vehicle control (5% DMSO). Incubate at 25°C for 10 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 30 µL of the L-DOPA substrate solution to all wells using a multichannel pipette to initiate the reaction simultaneously.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 475 nm every 30 seconds for 15 minutes.

  • Data Validation: Calculate the initial velocity (V0) from the linear portion of the curve. The assay is validated if the vehicle control shows a linear increase with an R² > 0.98. Calculate IC50 using non-linear regression (inhibitor vs. normalized response).

Protocol 2: Tubulin Polymerization Fluorescence Assay

Causality Principle: Tubulin heterodimers polymerize into microtubules in the presence of GTP and heat (37°C). A fluorescent reporter (e.g., DAPI or a proprietary fluorophore) binds to the polymerized microtubules, resulting in a massive fluorescence enhancement. Inhibitors of polymerization (like substituted N-benzylbenzamides) will suppress this fluorescence increase.

  • Reagent Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter. Keep strictly on ice.

  • Tubulin Thawing: Rapidly thaw lyophilized porcine brain tubulin and dilute to 3 mg/mL in the ice-cold PEM buffer.

  • Plate Setup: Add 10 µL of test compounds (serial dilutions in DMSO) to a pre-warmed (37°C) 96-well half-area black plate.

  • Reaction Initiation: Rapidly add 40 µL of the tubulin/GTP mixture to the wells.

  • Kinetic Readout: Immediately read fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C.

  • Data Validation: The vehicle control must show a classic sigmoidal polymerization curve (nucleation, elongation, and steady-state phases). Calculate the Vmax of the elongation phase. IC50 is determined by plotting Vmax against compound concentration.

Assay_Workflow Step1 1. Compound Preparation (DMSO Stock) Step2 2. Target Incubation (Enzyme/Protein + Ligand) Step1->Step2 Serial Dilution Step3 3. Substrate Addition (e.g., L-DOPA / GTP) Step2->Step3 Equilibrium Binding Step4 4. Kinetic Readout (Absorbance / Fluorescence) Step3->Step4 Reaction Initiation Step5 5. SAR Data Analysis (IC50 Calculation) Step4->Step5 Dose-Response Curve

Standardized high-throughput biochemical workflow for evaluating SAR compound libraries.

Conclusion

The choice between an N-benzylbenzamide and an N-benzyl-2-phenoxyacetamide scaffold dictates the trajectory of a drug development program. If the goal is to target rigid, well-defined enzymatic pockets (e.g., Tyrosinase, PLpro, or Tubulin), the planar N-benzylbenzamide is the superior starting point. Conversely, if the therapeutic hypothesis requires navigating the BBB and interacting with dynamic CNS targets, the conformational flexibility afforded by the phenoxyacetamide linker provides a critical advantage.

References

  • Chalcone-amide, a privileged backbone for the design and development of selective SARS-CoV/SARS-CoV-2 papain-like protease inhibitors - PubMed Central (PMC), NIH. Available at:[Link]

  • N-Benzylbenzamides: A New Class of Potent Tyrosinase Inhibitors - ResearchGate. Available at:[Link]

  • US5654301A - Amino acid derivative anticonvulsant - Google Patents.
Validation

Comparing N-benzyl-2-phenoxyacetamide efficacy with standard target inhibitors

Title: Comparative Efficacy Guide: N-benzyl-2-phenoxyacetamide vs. Standard Target Inhibitors in Proprotein Convertase Furin Modulation Executive Summary Furin is a calcium-dependent proprotein convertase responsible for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy Guide: N-benzyl-2-phenoxyacetamide vs. Standard Target Inhibitors in Proprotein Convertase Furin Modulation

Executive Summary Furin is a calcium-dependent proprotein convertase responsible for the proteolytic maturation of various precursor proteins, including viral glycoproteins (e.g., SARS-CoV-2 Spike, HIV gp160) and cancer-associated growth factors. Developing bioavailable inhibitors for Furin is a major priority in drug development. This guide evaluates the emerging small-molecule scaffold N-benzyl-2-phenoxyacetamide (NBPA) —identified through high-throughput screening (HTS) (Assay MH080376)[1]—and objectively compares its mechanistic profile and efficacy against the gold-standard irreversible peptidic inhibitor Dec-RVKR-CMK .

Mechanistic Paradigm: Covalent vs. Non-Covalent Inhibition

To understand the efficacy differences between these compounds, we must examine their interaction with the Furin catalytic cleft.

The standard inhibitor, Dec-RVKR-CMK , mimics the natural Furin cleavage motif (Arg-Val-Lys-Arg). Its chloromethylketone (CMK) moiety acts as a suicide inhibitor, forming an irreversible covalent bond with the catalytic serine (Ser368) and histidine (His194) residues in the Furin active site. While highly potent in vitro, its peptidic nature and irreversible binding limit its clinical utility due to poor pharmacokinetics, low cell permeability, and off-target toxicity.

Conversely, N-benzyl-2-phenoxyacetamide (CAS: 18861-15-9) represents a class of non-peptidic, reversible small molecules[1]. With a calculated LogP of approximately 2.77[1], NBPA offers superior theoretical cell permeability. Its phenoxy and benzyl rings are hypothesized to occupy the hydrophobic S1 and S4 pockets of the Furin catalytic cleft, providing competitive, reversible inhibition without permanently inactivating the enzyme. This reversible mechanism reduces long-term toxicity and allows for the dynamic modulation of Furin activity.

G Proprotein Viral/Cancer Proprotein Furin Active Furin (Ca2+) Proprotein->Furin Binds Pockets Cleaved Cleaved Proteins Furin->Cleaved Cleavage Pathology Pathological State Cleaved->Pathology Drives Standard Dec-RVKR-CMK Standard->Furin Covalent Block NBPA N-benzyl-2-phenoxyacetamide NBPA->Furin Reversible Block

Figure 1: Furin proteolytic pathway and mechanistic inhibition by Dec-RVKR-CMK versus NBPA.

Comparative Efficacy & Pharmacological Profile

The following table synthesizes the pharmacological properties of NBPA compared to standard Furin inhibitors, highlighting the trade-offs between absolute potency and bioavailability.

ParameterDec-RVKR-CMK (Gold Standard)MI-1148 (Standard Small Molecule)N-benzyl-2-phenoxyacetamide (NBPA)
Molecule Type PeptidicSmall MoleculeSmall Molecule
Mechanism Irreversible, CovalentReversible, CompetitiveReversible, Non-covalent
Binding Site Catalytic Triad (Ser368/His194)S1-S4 PocketsS1/S4 Pockets (Putative)
Furin IC50 ~1 - 5 nM~5 - 10 nMMicromolar (HTS Hit Range)[2]
Cell Permeability Poor (Requires high dosing)ModerateHigh (LogP 2.77)[1]
Toxicity Profile High (Off-target alkylation)ModerateLow (Reversible binding)

Self-Validating Experimental Protocols

To objectively evaluate the efficacy of NBPA against Dec-RVKR-CMK, the following self-validating protocols must be employed. These workflows are adapted from the MH080376 High-Throughput Fluorescence Intensity-Based Biochemical Assay[2].

HTS Step1 1. Recombinant Furin + Buffer Step2 2. Compound Addition Step1->Step2 Step3 3. Substrate Addition Step2->Step3 Step4 4. Fluorescence Readout Step3->Step4 Step5 5. Data Analysis Step4->Step5

Figure 2: Workflow for the MH080376 high-throughput fluorescence biochemical assay.

Protocol 1: Fluorescence Intensity-Based Biochemical Cleavage Assay

Causality & Expert Insight: Furin is strictly calcium-dependent. The inclusion of 2 mM CaCl2​ in the buffer is non-negotiable, as calcium binds to specific structural sites on Furin, stabilizing the catalytic cleft. The substrate, Pyr-RTKR-AMC, contains the canonical Furin cleavage motif. Upon cleavage, the AMC (7-Amino-4-methylcoumarin) fluorophore is released, unquenching its fluorescence and allowing for real-time kinetic monitoring.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare Assay Buffer containing 100 mM HEPES (pH 7.5), 0.5% Triton X-100, 1 mM 2-Mercaptoethanol, and 2 mM CaCl2​ . Self-Validation Step: Prepare a secondary control buffer replacing CaCl2​ with 5 mM EDTA. EDTA chelates residual calcium, completely inactivating Furin and serving as the 100% inhibition baseline.

  • Enzyme Preparation : Dilute recombinant human Furin to a working concentration of 2 U/well in the Assay Buffer.

  • Compound Incubation : Add NBPA (test), Dec-RVKR-CMK (positive control), or DMSO (vehicle control) to the respective wells. Incubate at room temperature for 30 minutes to allow for binding equilibrium.

  • Substrate Addition : Initiate the reaction by adding the fluorogenic substrate Pyr-RTKR-AMC to a final concentration of 50 µM.

  • Kinetic Readout : Immediately transfer the microplate to a fluorescence reader. Measure fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) continuously for 60 minutes at 37°C.

  • Data Analysis : Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Determine the IC50​ using non-linear regression. Validate the assay robustness by calculating the Z'-factor between the DMSO control and the EDTA control (a Z'-factor > 0.5 indicates an excellent assay).

Protocol 2: Cell-Based Viral Glycoprotein Cleavage Assay

Causality & Expert Insight: Biochemical assays do not account for cell permeability. To prove NBPA's superiority in bioavailability over Dec-RVKR-CMK, a cell-based assay using a Furin-dependent viral envelope protein (e.g., SARS-CoV-2 Spike) is required.

Step-by-Step Methodology :

  • Cell Culture & Transfection : Seed HEK-293T cells in 6-well plates. Transfect with a plasmid encoding the viral proprotein using a standard lipofection protocol.

  • Inhibitor Treatment : 4 hours post-transfection, replace the media with fresh media containing varying concentrations of NBPA or Dec-RVKR-CMK.

  • Protein Extraction : After 48 hours, harvest the cells and lyse using RIPA buffer supplemented with protease inhibitors (excluding Furin inhibitors).

  • Western Blot Analysis : Resolve the lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with specific antibodies against the viral protein to detect both the uncleaved precursor (e.g., Spike S0) and the Furin-cleaved subunits (e.g., S1/S2).

  • Quantification : Measure the densitometry ratio of Cleaved/Uncleaved protein. A highly permeable inhibitor like NBPA should show dose-dependent inhibition of cleavage at lower extracellular concentrations compared to the poorly permeable Dec-RVKR-CMK.

Authoritative Grounding & Chemical Synthesis Context

The synthesis and structural validation of N-benzyl-2-phenoxyacetamide and its derivatives have been extensively documented in organic catalysis literature, notably in solvent-free iron(III) chloride-catalyzed direct amidation of esters[3]. This efficient synthetic route allows for the rapid generation of NBPA analogs, facilitating robust Structure-Activity Relationship (SAR) studies to further optimize its Furin-inhibitory potency from the micromolar HTS hit range to the nanomolar range required for clinical efficacy.

References

  • N-benzyl-2-phenoxy-acetamide | CAS#:18861-15-9 | Chemsrc Source: chemsrc.com URL:[Link]

  • Source: google.
  • Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters Source: researchgate.net URL:[Link]

  • 3-methyl-8-(3-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione | Chemsrc Source: chemsrc.com URL:[Link]

Sources

Comparative

In Vitro Comparative Analysis: Broad-Spectrum Phenoxyacetamide Derivatives vs. N-Benzyl-2-Phenoxyacetamide

Executive Summary The phenoxyacetamide scaffold represents a highly versatile pharmacophore in modern drug discovery. By altering the substitution patterns on the amide nitrogen and the phenoxy ring, researchers can dras...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The phenoxyacetamide scaffold represents a highly versatile pharmacophore in modern drug discovery. By altering the substitution patterns on the amide nitrogen and the phenoxy ring, researchers can drastically shift the molecule's biological target and physiochemical properties.

General phenoxyacetamide derivatives have been extensively engineered for oncology and enzyme inhibition. Recent in vitro studies demonstrate their profound efficacy as potent apoptotic inducers in HepG2 liver cancer cells via PARP-1 inhibition[1][2], as highly selective Monoamine Oxidase (MAO-A) inhibitors[3], and as BCR-ABL1 inhibitors for leukemia[4].

Conversely, the specific synthesis of N-benzyl-2-phenoxyacetamide (and its closely related analogs) introduces a bulky, lipophilic N-benzyl group. This structural modification significantly increases the partition coefficient (LogP), optimizing the molecule for blood-brain barrier (BBB) penetrance. Consequently, this specific derivative is a focal point in neuropharmacology, particularly in the development of anticonvulsants[5] and is heavily evaluated using high-throughput fluorescence biochemical assays for central nervous system (CNS) receptor modulation[6].

Mechanistic Divergence & Target Specificity

The biological divergence between these two classes is rooted in their binding kinetics and cellular localization. General phenoxyacetamides utilize their ether oxygen and amide linkage to form critical hydrogen bonds within the binding pockets of target enzymes (e.g., PARP-1, MAO-A)[1][3]. N-benzyl-2-phenoxyacetamide, however, relies on enhanced lipophilicity to interact with hydrophobic domains of transmembrane CNS receptors and voltage-gated ion channels, stabilizing neuronal membranes to prevent paroxysmal discharges[5].

MechanisticPathways NodeA General Phenoxyacetamide Derivatives NodeB PARP-1 / MAO-A Enzyme Inhibition NodeA->NodeB NodeC Apoptosis (HepG2) & Oxidative Stress Reduction NodeB->NodeC NodeD N-benzyl-2- phenoxyacetamide NodeE CNS Target Modulation (Receptor/Channel) NodeD->NodeE NodeF Neuronal Stabilization & Anticonvulsant Activity NodeE->NodeF

Caption: Mechanistic divergence of phenoxyacetamides in oncology vs. neuropharmacology.

Quantitative In Vitro Data Comparison

To objectively compare the performance of these compounds, the following table synthesizes quantitative in vitro efficacy data across different cellular models and targets.

Compound ClassSpecific Derivative / AnalogPrimary TargetCell Line / AssayIn Vitro EfficacyRef
Phenoxyacetamide Compound I (Semi-synthetic)PARP-1HepG2 (Liver Cancer)IC50 = 1.43 μM[1]
Phenoxyacetamide Compound 21MAO-ASH-SY5Y / HepG2 LysatesIC50 = 0.018 μM[3]
Phenoxyacetamide Compound 10mBCR-ABL1K562 (Leukemia)IC50 = 0.98 μM[4]
N-Benzyl Derivative N-benzyl-2-phenoxyacetamideCNS ReceptorsPrimary Neuronal HTSActive (Fluorescence)[5][6]

Experimental Methodologies: Self-Validating Protocols

As a standard of scientific integrity, in vitro screening must move beyond simple step-by-step lists and incorporate self-validating mechanisms to rule out false positives, such as Pan-Assay Interference Compounds (PAINS)[7].

Protocol A: Cytotoxicity & Apoptosis Evaluation (Phenoxyacetamide Derivatives)

Causality of Choice: The MTT assay is selected because PARP-1 inhibition directly disrupts cellular NAD+ pools and mitochondrial respiration. The reduction of the tetrazolium dye to formazan relies exclusively on NAD(P)H-dependent oxidoreductases, providing a highly accurate, direct proxy for mitochondrial metabolic collapse prior to apoptosis[1].

  • Cell Seeding: Cultivate HepG2 cells in 96-well plates at a density of 1×104 cells/well. Allow overnight attachment.

  • Compound Treatment: Treat cells with phenoxyacetamide derivatives at varying concentrations (0.1 - 100 μM). Include 5-Fluorouracil (5-FU) as a positive control and 0.1% DMSO as a vehicle control[1].

  • Metabolic Readout: After 48 hours, add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and measure absorbance at 570 nm.

  • Self-Validation (Orthogonal Confirmation): To ensure the reduction in viability is due to targeted apoptosis and not non-specific necrosis, extract RNA from companion plates and perform RT-PCR. Confirm the significant upregulation of pro-apoptotic genes (intrinsic pathway)[2].

Protocol B: High-Throughput Fluorescence Assay (N-benzyl-2-phenoxyacetamide)

Causality of Choice: For CNS-targeted compounds, capturing transient receptor modulation or ion flux is critical. Fluorescence-based high-throughput screening (HTS) provides the sub-second kinetic resolution required to observe these events, which static viability assays cannot detect[6].

  • Cell Preparation: Culture primary neuronal cells or target-expressing CHO cells in 384-well black, clear-bottom plates.

  • Probe Loading: Incubate cells with a target-specific fluorescent probe (e.g., Fluo-4 AM for calcium flux) for 45 minutes at 37°C.

  • Kinetic Reading: Transfer the plate to an automated fluorescent imaging plate reader (FLIPR). Dispense N-benzyl-2-phenoxyacetamide dynamically using an automated liquid handler.

  • Self-Validation (Signal Quenching): To verify that the fluorescence change is genuinely receptor-mediated and not an artifact of compound autofluorescence (a common PAINS issue), introduce a known competitive antagonist to a replicate well. Complete quenching of the signal confirms target specificity[6][7].

ProtocolWorkflow Start Compound Preparation (DMSO Stock) Split1 HepG2 / MCF-7 Cells (Phenoxyacetamides) Start->Split1 Split2 Primary Neuronal Cells (N-benzyl derivative) Start->Split2 Assay1 MTT Viability Assay (Colorimetric) Split1->Assay1 Assay2 Fluorescence HTS (Receptor Binding) Split2->Assay2 Val1 IC50 Calculation & PARP-1 RT-PCR Assay1->Val1 Val2 Dose-Response & Signal Quenching Assay2->Val2 Val1->Assay1 Orthogonal Validation Val2->Assay2 Control Quenching

Caption: Self-validating in vitro screening workflows for phenoxyacetamide derivatives.

Sources

Validation

Single crystal X-ray diffraction data validation for N-benzyl-2-phenoxyacetamide

Title: Single Crystal X-ray Diffraction Data Validation for N-benzyl-2-phenoxyacetamide: A Comparative Guide Executive Summary This guide provides an objective, side-by-side comparison of Single Crystal X-ray Diffraction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Single Crystal X-ray Diffraction Data Validation for N-benzyl-2-phenoxyacetamide: A Comparative Guide

Executive Summary

This guide provides an objective, side-by-side comparison of Single Crystal X-ray Diffraction (SCXRD) data validation workflows—specifically PLATON/checkCIF, Olex2 Validation, and enCIFer. Using the flexible organic molecule N-benzyl-2-phenoxyacetamide as a model system, we dissect the causality behind crystallographic alerts, thermal parameter anomalies, and symmetry detection to establish a self-validating protocol for structural chemists.

Introduction & Mechanistic Context

N-benzyl-2-phenoxyacetamide (C15H15NO2) presents a classic crystallographic challenge. The molecule features a rigid central acetamide linker flanked by highly flexible phenoxy and benzyl moieties[1]. In the solid state, it forms intricate intermolecular hydrogen-bonding networks (N–H···O).

When determining its crystal structure, researchers frequently encounter three major pitfalls:

  • Conformational Disorder: The low rotational barrier of the benzyl group often manifests as smeared electron density, requiring careful anisotropic refinement and restraint validation[2].

  • Atom Misassignment: The carbonyl oxygen and amide nitrogen have similar X-ray scattering factors. Swapping them leads to subtle but critical errors in the molecular geometry[3].

  • Pseudo-Symmetry: The molecule typically crystallizes in a centrosymmetric space group (e.g., P2₁/c), but weak high-angle data might trick the solution software into a lower symmetry space group (e.g., P2₁)[4].

Rigorous validation is not just a publication requirement; it is the mechanistic proof of the structure's physical reality[5].

Experimental Protocol (Self-Validating System)

To ensure high-fidelity data, the following protocol integrates validation at every step rather than treating it as a post-refinement afterthought.

  • Step 1: Data Collection & Reduction

    • Methodology: Mount a single crystal on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Data must be collected at 100 K. At room temperature (298 K), the dynamic disorder of the benzyl group causes extreme thermal motion, leading to artificially large equivalent isotropic displacement parameters ( Ueq​ ) that will fail downstream Hirshfeld rigid-bond tests[3]. Cooling to 100 K "freezes" this motion, allowing for true anisotropic refinement without heavy restraints.

  • Step 2: Structure Solution

    • Methodology: Solve the structure using intrinsic phasing via SHELXT.

  • Step 3: Least-Squares Refinement

    • Methodology: Refine the model using full-matrix least-squares on F2 with [6].

    • Causality: Freely refine non-hydrogen atoms anisotropically. Hydrogen atoms on the benzyl and phenoxy groups should be placed in calculated positions (riding model). The amide N–H hydrogen must be located from the difference Fourier map and refined freely to definitively prove the atom assignment[7].

  • Step 4: Iterative Validation

    • Methodology: Continuously monitor the refinement in Olex2, followed by a final rigorous check using PLATON/checkCIF and enCIFer[4].

Comparative Analysis of Validation Suites

Different software suites serve distinct roles in the validation ecosystem. The table below summarizes their performance and primary utility when evaluating compounds like N-benzyl-2-phenoxyacetamide.

FeaturePLATON / checkCIFOlex2 Validation ModuleenCIFer (CCDC)
Primary Focus Deep crystallographic integrity & geometryReal-time model & restraint validationCIF syntax & dictionary compliance
Symmetry Detection ADDSYM algorithm (High sensitivity)Basic space group checksNone
Thermal Parameters Hirshfeld rigid-bond test, Uij​ ratiosVisual ellipsoid inspection, Uiso​ warningsSyntax formatting only
Void Analysis SQUEEZE / VOID routinesSolvent maskNone
Workflow Integration Post-refinement (Web or Standalone)Concurrent with refinement (GUI)Pre-deposition

Deep Dive: Causality in Validation Checks

Missed Symmetry & The ADDSYM Algorithm (PLATON)

If N-benzyl-2-phenoxyacetamide is erroneously solved in P2₁ instead of P2₁/c, the refinement may appear stable, but the parameters will be highly correlated[8]. PLATON’s ADDSYM algorithm strips away the hydrogen atoms and evaluates the heavy atom coordinates for undetected inversion centers or glide planes[4]. If missed symmetry is found, PLATON generates a high-severity ALERT, preventing the publication of an incorrect, "Marshed" structure[3].

Atom Assignment & Thermal Ellipsoid Anomalies (Olex2)

provides real-time visual and numerical feedback during refinement[9]. If the amide nitrogen (7 electrons) is mistakenly modeled as the carbonyl oxygen (8 electrons), the refinement algorithm will artificially shrink the atom's thermal ellipsoid ( Uij​ ) to compensate for the "missing" electron density[3]. Olex2’s GUI immediately highlights this as a non-positive definite (NPD) or highly oblate ellipsoid, prompting the user to swap the atom types[10].

Conformational Disorder & Restraint Validation

When modeling the flexible benzyl group, researchers often apply SIMU or DELU restraints in SHELXL to force neighboring atoms to have similar thermal parameters[11]. validates the physical reality of these restraints using the Hirshfeld rigid-bond test[3]. If the difference in mean-square displacement amplitudes (MSDA) along the C–C bond exceeds expected limits, PLATON flags the restraint as artificial, indicating that the disorder model is inadequate and requires splitting the atom positions[2].

Visualizations

SCXRD_Workflow DataColl Data Collection (100 K) Mo Kα Radiation Integration Integration & Absorption Correction (Multi-scan) DataColl->Integration Solution Structure Solution (SHELXT / Intrinsic Phasing) Integration->Solution Refinement Least-Squares Refinement (SHELXL / Olex2) Solution->Refinement Val_Olex2 Real-Time Validation (Olex2 GUI) Refinement->Val_Olex2 Restraint/Model Checks Val_Olex2->Refinement Fix Errors Val_PLATON Crystallographic Validation (PLATON / checkCIF) Val_Olex2->Val_PLATON Generate CIF/FCF Val_PLATON->Refinement ADDSYM/Alerts Val_enCIFer Syntax & Metadata Check (enCIFer) Val_PLATON->Val_enCIFer Final CIF Publication Ready for Publication (IUCr / CCDC Deposition) Val_enCIFer->Publication Dictionary Compliant

Fig 1: SCXRD Data Refinement and Iterative Validation Workflow.

Validation_Logic Start N-benzyl-2-phenoxyacetamide Validation Logic Check1 Check 1: Symmetry Is the space group correct? Start->Check1 Check2 Check 2: Atom Assignment O vs N in Acetamide Start->Check2 Check3 Check 3: Conformational Disorder Benzyl/Phenoxy flexibility Start->Check3 ADDSYM PLATON ADDSYM Detects P21/c vs P21 Check1->ADDSYM Runs algorithm Uiso Uiso/Uij Analysis & H-bond Network (Olex2) Check2->Uiso Evaluates thermal ellipsoids Hirshfeld Hirshfeld Rigid Bond Test (PLATON) Check3->Hirshfeld Checks bond rigidity

Fig 2: Core Validation Logic for N-benzyl-2-phenoxyacetamide.

Conclusion & Recommendations

Relying on a single validation tool is insufficient for complex, flexible organics like N-benzyl-2-phenoxyacetamide. Researchers should utilize Olex2 for real-time visual feedback and restraint management during the refinement cycle[9], deploy PLATON/checkCIF to rigorously audit the physical reality of the final model (symmetry, voids, and thermal parameters)[12], and finalize the dataset with enCIFer to ensure flawless metadata integration prior to CCDC deposition.

References

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of N-Benzyl-2-phenoxyacetamide

Introduction In my tenure as a Senior Application Scientist, I have found that providing high-purity reagents is only half of our commitment; equipping researchers with the knowledge to handle them safely completes the p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction In my tenure as a Senior Application Scientist, I have found that providing high-purity reagents is only half of our commitment; equipping researchers with the knowledge to handle them safely completes the partnership. We frequently encounter amide derivatives like N-benzyl-2-phenoxyacetamide (CAS: 18861-15-9) during the synthesis of anticonvulsant pharmacophores ()[1] and high-throughput screening libraries ()[2]. While synthesizing these compounds is routine, their structural properties necessitate precise logistical and safety protocols. This guide provides a self-validating, step-by-step operational and disposal framework to ensure laboratory safety, regulatory compliance, and environmental stewardship.

1. Chemical Profile and Causality in Handling Before executing any protocol, we must understand the physicochemical properties that dictate our operational boundaries. N-benzyl-2-phenoxyacetamide features a hydrophobic benzyl group and a phenoxy moiety, rendering it highly lipophilic.

Causality Check: Why does this matter for disposal? Its lipophilicity means it is virtually insoluble in water but highly soluble in organic solvents (e.g., dichloromethane, tetrahydrofuran). Disposing of this compound in aqueous waste streams will lead to immediate precipitation, causing plumbing blockages and severe environmental contamination. It must be strictly segregated into non-halogenated or halogenated organic waste streams, depending on the carrier solvent.

Quantitative Data Summary

Property Value Operational Implication
CAS Number 18861-15-9 Use for exact EHS waste logging.
Molecular Formula C15H15NO2 Indicates organic combustion profile.
Density 1.132 g/cm³ Sinks in aqueous mixtures; phase separation required ()[2].
Boiling Point 467.6 ºC Non-volatile at room temp; low inhalation risk for vapors ()[2].
Flash Point 236.6 ºC Combustible solid; keep away from open flames ()[2].

| Hazard Codes | H302, H315, H319, H335 | Mandates nitrile gloves, safety goggles, and fume hood use ()[3]. |

2. Step-by-Step Operational & Disposal Methodology To maintain scientific integrity and safety, follow this validated methodology for the containment and disposal of N-benzyl-2-phenoxyacetamide.

Phase 1: Waste Segregation and Containment

  • Determine Waste State: Identify whether the waste is in solid form (e.g., spent crystallization filter cake) or liquid form (e.g., dissolved in an organic solvent post-reaction).

  • Select Compatible Containment:

    • For Solids: Use a wide-mouth, high-density polyethylene (HDPE) container. Causality: HDPE prevents static charge buildup which can aerosolize fine powders during transfer.

    • For Liquids: Transfer to a designated organic waste carboy. If the solvent is THF or ethyl acetate, use the "Non-Halogenated" stream. If dissolved in DCM, use the "Halogenated" stream.

  • Execute Transfer: Perform all transfers inside a certified chemical fume hood to mitigate exposure to H335 (respiratory irritation) hazards ()[3].

Phase 2: Labeling and EHS Routing 4. Apply GHS Labeling: Affix a hazardous waste tag detailing the exact mass/volume of N-benzyl-2-phenoxyacetamide. Check the boxes for "Irritant" and "Combustible" ()[4]. 5. Secondary Containment: Place the sealed primary container into a secondary spill tray before transporting it to the central waste accumulation area. 6. EHS Hand-off: Log the chemical into the institutional Environmental Health and Safety (EHS) portal for high-temperature incineration. Causality: Incineration at >1000°C ensures complete thermal destruction of the stable amide bond, preventing environmental persistence.

DisposalWorkflow Start N-Benzyl-2-phenoxyacetamide Waste Generated SolidWaste Solid Waste (Powder/Crystals) Start->SolidWaste If solid LiquidWaste Liquid Waste (Solvent Solution) Start->LiquidWaste If dissolved SolidContainer Seal in Compatible HDPE Container SolidWaste->SolidContainer LiquidContainer Transfer to Organic Waste Carboy LiquidWaste->LiquidContainer Labeling Attach GHS Hazardous Waste Label (H315, H319) SolidContainer->Labeling LiquidContainer->Labeling EHSPickup EHS Facility Transfer for High-Temp Incineration Labeling->EHSPickup

Fig 1: N-benzyl-2-phenoxyacetamide waste segregation and disposal workflow.

3. Immediate Spill Response Protocol Accidental releases require immediate, calculated action to prevent dermal exposure and cross-contamination.

  • Isolate the Area: Immediately halt adjacent experiments and alert personnel in the vicinity.

  • Don Appropriate PPE: Ensure you are wearing double nitrile gloves, splash goggles, and a flame-resistant lab coat.

  • Containment (Solid Spill): Do not dry sweep. Causality: Dry sweeping generates airborne particulates, exacerbating inhalation risks. Instead, lightly dampen the powder with water or a low-volatility solvent to agglomerate the particles, then collect them using a disposable conductive scoop.

  • Containment (Liquid Spill): Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Once absorbed, transfer the material to a solid hazardous waste bag.

  • Decontamination: Wash the affected surface with a mild detergent and water, followed by a final wipe with isopropanol to remove any residual lipophilic traces.

SpillResponse Spill Spill Detected (Solid or Solution) PPE Don PPE (Nitrile Gloves, Goggles) Spill->PPE Assess Assess Spill State PPE->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Solution Spill Assess->Liquid Dampen Dampen to Prevent Dust Aerosolization Solid->Dampen Absorb Apply Inert Absorbent (Vermiculite) Liquid->Absorb Dispose Route to Solid Hazardous Waste Stream Dampen->Dispose Absorb->Dispose

Fig 2: Immediate spill response and containment protocol for laboratory settings.

References

  • N-benzyl-2-phenoxy-acetamide | CAS#:18861-15-9 Chemical & Physical Properties. Chemsrc.[Link]

  • Amino acid derivative anticonvulsant (US5654301A).
  • Phenoxyacetic acid (CAS 122-59-8) Hazard Profile. LookChem. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.